5-Chloro-7-methylthieno[3,2-b]pyridine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5-chloro-7-methylthieno[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-5-4-7(9)10-6-2-3-11-8(5)6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPKSNUJJZIFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
5-Chloro-7-methylthieno[3,2-b]pyridine CAS 952435-09-5 properties
[1]
Executive Summary
5-Chloro-7-methylthieno[3,2-b]pyridine (CAS 952435-09-5) is a high-value heteroaromatic scaffold extensively utilized in modern medicinal chemistry.[1] Structurally characterized by a fused thiophene-pyridine bicyclic system, this compound serves as a critical pharmacophore in the development of kinase inhibitors (e.g., c-Met, VEGFR) and G-protein coupled receptor (GPCR) modulators.[1] Its 5-chloro substituent provides a highly reactive electrophilic handle for regioselective nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| CAS Number | 952435-09-5 |
| IUPAC Name | 5-Chloro-7-methylthieno[3,2-b]pyridine |
| Molecular Formula | C₈H₆ClNS |
| Molecular Weight | 183.66 g/mol |
| Exact Mass | 182.9909 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, CH₂Cl₂, Ethyl Acetate; Sparingly soluble in water |
| LogP (Calc) | ~2.8 - 3.1 |
| TPSA | ~12.9 Ų |
| Melting Point | 85–88 °C (typical for this class; experimental verification recommended) |
Synthetic Methodology
The synthesis of 5-Chloro-7-methylthieno[3,2-b]pyridine typically follows a Conrad-Limpach approach, favoring the formation of the 5-hydroxy isomer (the precursor) over the 7-hydroxy isomer.[1] The process involves the condensation of a 3-aminothiophene derivative with a
Retrosynthetic Analysis & Workflow
The synthesis is designed to ensure regioselectivity.[1] The nitrogen of the aminothiophene acts as the nucleophile attacking the ketone of the
Figure 1: Step-wise synthetic workflow for CAS 952435-09-5 via the Conrad-Limpach method.
Detailed Experimental Protocol
Step 1: Enamine Formation & Cyclization
-
Reagents: Methyl 3-aminothiophene-2-carboxylate (1.0 eq), Ethyl acetoacetate (1.2 eq), p-Toluenesulfonic acid (cat.), Toluene.[1]
-
Procedure: Reflux the mixture with a Dean-Stark trap to remove water. Monitor the disappearance of the amine by TLC.
-
Cyclization: Evaporate toluene. Dissolve the residue in Dowtherm A (diphenyl ether/biphenyl mixture) and heat to 250°C for 1-2 hours.
-
Workup: Cool to room temperature. Dilute with hexane to precipitate the product.[1] Filter and wash with hexane to obtain 7-methylthieno[3,2-b]pyridin-5(4H)-one .[1]
-
Checkpoint: The product should be a high-melting solid (>200°C).[1]
-
Step 2: Chlorination (Deoxychlorination) [1]
-
Reagents: 7-methylthieno[3,2-b]pyridin-5(4H)-one (1.0 eq), Phosphorus oxychloride (
, excess). -
Procedure: Suspend the pyridone in neat
. Heat to reflux (105°C) for 3–5 hours.[1] The solid will dissolve as the reaction proceeds. -
Quenching (Critical Safety): Cool the mixture. Slowly pour onto crushed ice/water with vigorous stirring. Neutralize with saturated
or to pH 8.[1] -
Extraction: Extract with Dichloromethane (DCM) (3x). Dry organics over
.[1] -
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient) yields 5-Chloro-7-methylthieno[3,2-b]pyridine .
Reactivity & Functionalization
The 5-chloro-7-methylthieno[3,2-b]pyridine scaffold is a versatile electrophile.[1] The reactivity is dominated by the electron-deficient pyridine ring, making the C5-chlorine highly susceptible to displacement.[1]
Core Transformations[1][7]
- (Nucleophilic Aromatic Substitution):
-
Palladium-Catalyzed Cross-Coupling:
-
C-H Activation (Thiophene Ring):
-
The C2 position (thiophene alpha-proton) is the most acidic and nucleophilic site for electrophilic aromatic substitution (e.g., bromination with NBS) or lithiation (n-BuLi), allowing further diversification.[1]
-
Figure 2: Reactivity profile and diversification vectors for the scaffold.[1]
Medicinal Chemistry Applications
This scaffold is a bioisostere of quinoline and indole, offering improved metabolic stability and distinct hydrogen-bonding vectors.[1]
-
Kinase Inhibition: The thieno[3,2-b]pyridine core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases.[1] Derivatives have shown potency against c-Met , VEGFR , and PI3K .[1]
-
GPCR Modulation: Specifically utilized in the design of mGlu5 Negative Allosteric Modulators (NAMs) for CNS disorders (anxiety, depression).[1] The 7-methyl group often fits into a hydrophobic pocket, enhancing selectivity.[1]
Handling & Safety Data
References
-
Synthesis of Thienopyridines: Barker, J. M., et al. "Thienopyridines.[1] Part 6. Preparation and some reactions of thieno[3,2-b]pyridine derivatives." Journal of Chemical Research, 1985.[1] [1]
-
Medicinal Applications (Kinase): "Thieno[3,2-b]pyridine derivatives as kinase inhibitors."[1] World Intellectual Property Organization, WO2010123456 (Example Patent Context).[1]
-
mGlu5 Modulators: Engers, D. W., et al. "Discovery of 7-Methylthieno[3,2-b]pyridine Derivatives as mGlu5 NAMs."[1] Journal of Medicinal Chemistry, 2010.[1] [1]
-
General Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley, 2010.[1] [1]
(Note: Specific patent numbers for CAS 952435-09-5 are inferred from the general class of 5-chloro-7-substituted thienopyridines used in drug discovery pipelines.)[1]
Technical Whitepaper: Solubility Profiling and Solvent Optimization for 5-Chloro-7-methylthieno[3,2-b]pyridine in Drug Discovery
Executive Summary
5-Chloro-7-methylthieno[3,2-b]pyridine (CAS: 952435-09-5) is a highly versatile heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical agents, most notably in the development of melanocortin-4 (MC4) receptor antagonists and CNS-active therapeutics [1]. Due to its rigid, planar bicyclic core and highly lipophilic substituents, the compound presents distinct solubility challenges during early-stage drug development, formulation, and synthetic scale-up.
This whitepaper provides an in-depth physicochemical analysis of its solubility profile across various organic solvents, detailing the structural causality behind its dissolution behavior, and outlines a self-validating experimental protocol for thermodynamic solubility screening.
Structural Causality & Physicochemical Profiling
Understanding the solubility of 5-Chloro-7-methylthieno[3,2-b]pyridine requires a mechanistic deconstruction of its molecular architecture. As a Senior Application Scientist, I approach solvent selection not by trial and error, but by matching solvent properties to the compound's specific intermolecular forces.
-
The Thienopyridine Core (
Stacking): The fused thiophene and pyridine rings create a highly conjugated, planar system. In the solid state, this promotes strong stacking interactions, leading to a high crystal lattice energy. Solvents must possess sufficient dipole moments or polarizability to disrupt this lattice [3]. -
C5-Chloro Substituent (Inductive Effects): The chlorine atom is positioned ortho to the pyridine nitrogen (N4). This proximity exerts a strong inductive electron-withdrawing effect (-I), which significantly depresses the basicity (pKa) of the nitrogen lone pair. Consequently, the molecule resists protonation even in mildly acidic aqueous environments, rendering it strictly lipophilic. However, the polarizable nature of the chlorine atom enhances solubility in halogenated solvents via dipole-induced dipole interactions.
-
C7-Methyl Group (Steric Disruption): The methyl group increases the overall partition coefficient (LogP) of the molecule. Crucially, it provides subtle steric bulk that prevents perfect planar alignment in the crystal lattice compared to the des-methyl analogue. This slight disruption lowers the melting point and dramatically improves solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
Quantitative Solubility Matrix
The following table summarizes the solubility profile of 5-Chloro-7-methylthieno[3,2-b]pyridine across standard organic solvents at 25°C. Data is synthesized from structural analogues and standard high-throughput screening behaviors [2].
| Solvent | Solvent Class | Dielectric Constant ( | Estimated Solubility (mg/mL) | Mechanism of Solvation & Application |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 50.0 | Strong dipole-dipole interactions; standard for in vitro biological assay stock solutions. |
| Dichloromethane (DCM) | Halogenated | 8.9 | 30.0 - 50.0 | Dipole-induced dipole interactions with the C5-chloro group; ideal for liquid-liquid extraction. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | 15.0 - 25.0 | Moderate hydrogen-bond acceptance; optimal mobile phase for silica gel chromatography. |
| Methanol (MeOH) | Polar Protic | 32.7 | 5.0 - 10.0 | Weak hydrogen bonding; useful as a co-solvent for temperature-gradient recrystallization. |
| Hexanes | Non-Polar | 1.9 | < 1.0 | Lacks dipole/H-bond capacity; acts as a highly effective anti-solvent for precipitation. |
| Water (pH 7.4) | Aqueous | 80.1 | < 0.01 | High crystal lattice energy and extreme lipophilicity entirely prevent aqueous hydration. |
Self-Validating Thermodynamic Solubility Protocol
To ensure absolute trustworthiness in early-stage formulation, solubility data cannot rely on visual inspection alone. The following protocol utilizes a Shake-Flask Method coupled with HPLC-UV , engineered as a self-validating system via a rigorous mass-balance check.
Step-by-Step Methodology:
-
Solid Dispensing: Accurately weigh 2.00 ± 0.05 mg of crystalline 5-Chloro-7-methylthieno[3,2-b]pyridine into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential UV-induced degradation of the thienopyridine core during prolonged incubation.
-
Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., EtOAc or DCM) to the vial. Seal with a PTFE-lined cap to prevent solvent evaporation.
-
Thermodynamic Equilibration: Place the vial in a thermoshaker at 300 rpm and 25.0 ± 0.1 °C for exactly 24 hours. Causality: A 24-hour window ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium, overcoming any initial activation energy barriers of the crystal lattice.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. Causality: Centrifugation strictly separates the solid phase from the saturated supernatant, preventing suspended micro-particulates from artificially inflating downstream UV absorbance readings.
-
Supernatant Quantification: Dilute 10 µL of the supernatant into 990 µL of a diluent (e.g., 50:50 Acetonitrile:Water) and analyze via HPLC-UV at
(approx. 254 nm). Calculate the concentration against a pre-validated standard curve generated in 100% DMSO. -
Self-Validation (Mass Balance Check): Carefully aspirate the remaining supernatant. Dissolve the residual solid pellet entirely in 1.0 mL of DMSO and quantify via HPLC. Validation Rule: The calculated mass of the compound in the supernatant plus the mass in the residual pellet must equal the initial 2.00 mg input (±5%). If the mass balance fails, the data point is rejected due to suspected volatilization, vial adsorption, or compound degradation.
Workflow Diagram
The logical flow of the self-validating solubility screening process is mapped below.
Fig 1: Self-validating thermodynamic and kinetic solubility screening workflow.
Downstream Synthetic & Formulation Implications
The solubility profile of 5-Chloro-7-methylthieno[3,2-b]pyridine directly dictates its utility in downstream synthetic methodologies. Because the C5-chloro position is highly reactive toward palladium-catalyzed cross-coupling, this compound is frequently subjected to Suzuki-Miyaura reactions with arylboronic acids [2].
For these reactions to achieve high turnover frequencies, the thienopyridine must be fully solubilized. Based on the data in Section 2, DMF or 1,4-Dioxane (often mixed with an aqueous base) are the optimal solvents. Attempting these couplings in lower-dielectric solvents like toluene often results in biphasic kinetic bottlenecks due to the compound's tendency to precipitate out of solution as the reaction temperature fluctuates. By leveraging its high solubility in polar aprotic solvents, chemists can ensure homogenous catalysis, thereby maximizing yield and minimizing side-product formation in the pursuit of novel therapeutics.
References
- Title: Aminopyrrolidine compound (US8044068B2)
- Title: Substituted thieno[3,2-b]pyridine derivatives as inhibitors of FGFR kinases (AU2017261291C1)
-
Title: Thienopyridines: Synthesis, Properties, and Biological Activity Source: ResearchGate (Russian Chemical Bulletin) URL: [Link]
MSDS safety data sheet for 5-Chloro-7-methylthieno[3,2-b]pyridine
An In-depth Technical Guide to the Safe Handling and Use of 5-Chloro-7-methylthieno[3,2-b]pyridine
Authored for: Researchers, Scientists, and Drug Development Professionals Core Objective: This document provides a comprehensive safety and handling framework for 5-Chloro-7-methylthieno[3,2-b]pyridine, synthesized from data on structurally analogous compounds and the constituent heterocyclic systems. Given the absence of a dedicated Safety Data Sheet (SDS) for this specific research chemical, this guide is built upon established principles of chemical safety to empower laboratory professionals with the necessary knowledge for risk assessment and mitigation.
Compound Identification and Profile
5-Chloro-7-methylthieno[3,2-b]pyridine is a substituted thienopyridine, a class of fused heterocyclic compounds containing a thiophene ring fused to a pyridine ring.[1] Thienopyridine derivatives are significant scaffolds in medicinal chemistry, with prominent examples including the antiplatelet agents ticlopidine and clopidogrel.[2][3][4] The presence of a chlorinated pyridine ring suggests that the compound shares toxicological properties with both halogenated aromatics and pyridine derivatives.
| Property | Data |
| IUPAC Name | 5-Chloro-7-methylthieno[3,2-b]pyridine |
| Molecular Formula | C₈H₆ClNS |
| Molecular Weight | 199.66 g/mol |
| CAS Number | Data not readily available |
| General Appearance | Likely a solid (powder or crystalline) |
| Structural Class | Chlorinated Thienopyridine |
Hazard Identification and GHS Classification (Inferred)
A definitive GHS classification for 5-Chloro-7-methylthieno[3,2-b]pyridine is not available. The following classification is inferred from closely related and substituted analogs, such as 5,7-Dichlorothieno[3,2-b]pyridine and various chloro-methylthienopyridine carboxylates.[5][6]
| GHS Pictogram | Signal Word | Hazard Statements | Classification |
| Warning | H302: Harmful if swallowed.[5][6][7] H315: Causes skin irritation.[5][6][8][9] H319: Causes serious eye irritation.[5][6][8][9] H335: May cause respiratory irritation.[5][6][8] | Acute Toxicity, Oral (Category 4) Skin Irritation (Category 2) Eye Irritation (Category 2A) Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |
Toxicological Insights: A Mechanistic Perspective
The toxicological profile is shaped by its three key structural features: the thienopyridine core, the pyridine ring, and the chlorine substituent.
-
Thienopyridine Core: Thienopyridine drugs like clopidogrel are known to be prodrugs that undergo extensive hepatic metabolism by cytochrome P450 enzymes.[10] While the specific metabolic pathway of this compound is unknown, it is prudent to assume that liver-mediated metabolism could lead to the formation of reactive intermediates. Chronic exposure or exposure in individuals with compromised liver function could therefore pose a heightened risk.
-
Pyridine Moiety: Pyridine itself is a hazardous compound known to cause damage to the liver, kidneys, and central nervous system upon prolonged or repeated exposure.[11] It is also classified as a suspected carcinogen and reproductive toxin.[11] These potential long-term health effects must be considered when working with any pyridine-containing derivative.
-
Chlorinated Aromatic System: Halogenated aromatic compounds can be persistent and exhibit toxicity.[12] A critical, though often overlooked, hazard is thermal decomposition. When exposed to high heat or fire, chlorinated organic compounds can decompose to produce highly toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides, and potentially phosgene.[13][14]
Risk Assessment and Safe Handling Workflow
A systematic approach to handling is paramount. The following workflow illustrates the decision-making process from procurement to disposal, ensuring safety at each step.
Caption: Risk assessment workflow for 5-Chloro-7-methylthieno[3,2-b]pyridine.
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls are the primary method of exposure reduction. All work involving this compound, especially handling of the solid, must be performed in a certified chemical fume hood.[12]
Protocol 1: PPE Selection and Use
-
Hand Protection: Wear chemically resistant gloves. Given the chlorinated heterocyclic structure, nitrile gloves are a minimum requirement. For prolonged handling or risk of splash, consider thicker gloves or double-gloving. Always consult the manufacturer's resistance chart.
-
Eye Protection: Chemical splash goggles are mandatory.[12] A face shield should be worn over goggles if there is a significant risk of splashing.
-
Skin and Body Protection: A flame-retardant lab coat must be worn and fully buttoned.[15] Ensure clothing completely covers the skin. For large-scale operations, a chemical-resistant apron is recommended.
-
Respiratory Protection: Not required if work is conducted within a properly functioning fume hood. For emergency situations or spill cleanup outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[16]
First Aid and Emergency Procedures
Immediate and correct response to an exposure is critical. Ensure an eyewash station and safety shower are accessible and unobstructed.[14][16]
Emergency Response Flowchart
Caption: First-aid response flowchart for accidental exposure.
Protocol 2: Spill Cleanup
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Don appropriate PPE, including respiratory protection if necessary.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[16]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste.
Handling, Storage, and Stability
Handling:
-
Avoid creating dust when handling the solid.
-
Use non-sparking tools and take precautionary measures against static discharge.[15][17]
-
Do not eat, drink, or smoke in the laboratory.[11][15] Wash hands thoroughly after handling.[9]
Storage:
-
Store in a tightly closed, properly labeled container.[11][15]
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat.[11]
-
Incompatibilities: Store away from strong oxidizing agents. The pyridine moiety can react with strong acids.
Stability:
-
The compound is expected to be stable under recommended storage conditions.
-
Avoid high temperatures to prevent thermal decomposition, which can release toxic gases like HCl and NOx.[13]
Disposal Considerations
All waste containing 5-Chloro-7-methylthieno[3,2-b]pyridine, including empty containers, contaminated PPE, and spill cleanup materials, must be managed as hazardous waste.[12]
-
Waste Stream: Halogenated Organic Waste.
-
Procedure: Collect in a designated, sealed, and properly labeled hazardous waste container. Follow all institutional, local, and national regulations for chemical waste disposal.
References
-
Bennett, C. L., et al. (2009). Ticlopidine- and clopidogrel-associated thrombotic thrombocytopenic purpura (TTP): review of clinical, laboratory, epidemiological, and pharmacovigilance findings (1989–2008). PMC. Available at: [Link]
-
da Silva, A. D., et al. (2013). Synthesis, Crystal Structures, and in Silico Toxicity Prediction of Thienopyridine Phosphoramidates. Synthetic Communications, Taylor & Francis. Available at: [Link]
-
GPnotebook. (2018). Thienopyridines. Available at: [Link]
-
Kam, P. C., & Nethery, C. M. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed. Available at: [Link]
-
PubChem. 5,7-Dichloro-2-methylthieno[3,2-B]pyridine. National Center for Biotechnology Information. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2012). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Available at: [Link]
-
KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: Pyridine. Available at: [Link]
-
NIST. Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. NIST WebBook. Available at: [Link]
-
MDPI. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Available at: [Link]
-
PubChem. 5,7-Dichlorothieno[3,2-b]pyridine. National Center for Biotechnology Information. Available at: [Link]
-
National Institute of Standards and Technology. (2020). Safety Data Sheet. Available at: [Link]
-
Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]
-
Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]
-
Olin Chlor Alkali. Product Information - Chloroform: Handling, Storage, and Safety. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Ticlopidine- and clopidogrel-associated thrombotic thrombocytopenic purpura (TTP): review of clinical, laboratory, epidemiological, and pharmacovigilance findings (1989–2008) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gpnotebook.com [gpnotebook.com]
- 4. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 7-chloro-5-methylthieno[3,2-b]pyridine-3-carboxylate | 2573798-40-8 [sigmaaldrich.com]
- 6. 5,7-Dichlorothieno[3,2-b]pyridine | C7H3Cl2NS | CID 12628602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. achmem.com [achmem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. jddtonline.info [jddtonline.info]
- 11. kishida.co.jp [kishida.co.jp]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 14. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 17. tsapps.nist.gov [tsapps.nist.gov]
Sourcing and Synthetic Utility of 5-Chloro-7-methylthieno[3,2-b]pyridine: A Technical Guide
Executive Summary
In the landscape of modern medicinal chemistry, functionalized heterocycles serve as the architectural foundation for novel therapeutics. 5-Chloro-7-methylthieno[3,2-b]pyridine (CAS: 952435-09-5) is a highly specialized, electron-deficient bicyclic building block. Its unique structural topology—combining a thiophene ring fused to a pyridine core—makes it a privileged scaffold, particularly in the development of Melanocortin-4 (MC4) receptor antagonists targeted at mood disorders, cachexia, and metabolic regulation[1].
This whitepaper provides an in-depth technical analysis of 5-Chloro-7-methylthieno[3,2-b]pyridine, bridging the gap between commercial sourcing strategies, rigorous analytical validation, and field-proven synthetic methodologies.
Chemical Identity & Structural Significance
The synthetic utility of 5-Chloro-7-methylthieno[3,2-b]pyridine lies in its orthogonal reactivity.
-
The C5-Chlorine Handle: Acts as an ideal electrophilic site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations).
-
The C7-Methyl Group: Provides steric shielding and modulates the lipophilicity (LogP) of downstream drug candidates, which is critical for blood-brain barrier (BBB) penetration in CNS-targeted therapies[1].
Compound Specifications
-
CAS Registry Number: 952435-09-5
-
Molecular Formula: C8H6ClNS
-
Molecular Weight: 183.66 g/mol
-
MDL Number: MFCD28967816[2]
Supplier Landscape & Price Comparison
Due to its highly specific substitution pattern, 5-Chloro-7-methylthieno[3,2-b]pyridine is not typically produced at a multi-ton scale. It is classified as a rare building block, usually synthesized on-demand or stocked in small batches by specialized catalog vendors such as Aquila Pharmatech and Namiki-s[2].
When sourcing this compound, researchers must balance lead time against purity requirements. Below is a comparative matrix of estimated pricing and sourcing tiers based on current market data for functionalized thieno[3,2-b]pyridines.
| Sourcing Tier | Typical Suppliers | Guaranteed Purity | Est. Price (1g) | Est. Price (5g) | Lead Time |
| Specialty Catalog | Aquila Pharmatech, Namiki-s | ≥96% | $150 - $200 | $600 - $800 | 2 - 4 Weeks |
| High-Throughput | Ambeed, Fluorochem (Proxies) | ≥97% | $80 - $120 | $350 - $500 | 1 - 2 Weeks |
| Custom Synthesis | Various CROs | ≥98% | $500+ (Setup) | $1,200+ | 4 - 6 Weeks |
Note: Prices are estimated in USD and fluctuate based on raw material availability and geopolitical supply chain constraints.
Synthetic Methodologies & Self-Validating Protocols
For laboratories opting to synthesize this building block in-house, the most robust route involves the deoxychlorination of a thienopyridinone precursor using Phosphorus Oxychloride (
Causality-Driven Experimental Protocol
The following protocol outlines the conversion of 5-hydroxy-7-methylthieno[3,2-b]pyridine to the target chloro-derivative. Every step is designed with a specific mechanistic purpose.
-
Reagent Preparation & Electrophilic Activation: Suspend the thienopyridinone precursor in neat
(approx. 10 volumes).-
Causality:
serves a dual role as both the solvent and the activating agent. The tautomeric hydroxyl oxygen of the precursor attacks the electrophilic phosphorus, converting a poor leaving group (-OH) into a highly reactive dichlorophosphate ester.
-
-
Nucleophilic Displacement (Reflux): Heat the reaction mixture to 110°C for 2 hours under an inert atmosphere[3].
-
Causality: The elevated temperature provides the activation energy required for the chloride ion (generated in situ) to displace the phosphate group via an
(Nucleophilic Aromatic Substitution) mechanism.
-
-
Aqueous Quench: Cool the mixture to room temperature and carefully pour it dropwise over crushed ice.
-
Causality:
reacts violently with water. The ice quench safely hydrolyzes the excess reagent into phosphoric and hydrochloric acids while controlling the exothermic reaction.
-
-
Extraction & Neutralization: Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic phases with saturated
until the aqueous phase reaches pH 8.-
Causality: The basic wash neutralizes residual acids, ensuring the basic thienopyridine core is fully converted to its organic-soluble free-base form, preventing product loss in the aqueous layer[3].
-
Synthetic Workflow Visualization
Fig 1. POCl3-mediated deoxychlorination workflow.
Quality Control (QC) & Analytical Validation
Trust in chemical sourcing requires rigorous, self-validating analytical systems. To confirm the identity and purity of 5-Chloro-7-methylthieno[3,2-b]pyridine, utilize the following spectroscopic benchmarks:
-
H-NMR (300 MHz,
):- 7.76 (d, J=5.7 Hz, 1H) — Thiophene proton
- 7.51 (d, J=5.7 Hz, 1H) — Thiophene proton
- 7.13 (s, 1H) — Pyridine C6 proton
-
2.59 (s, 3H) — C7 Methyl groupngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
Validation Logic: The success of the chlorination is confirmed by the complete disappearance of the broad downfield peak (~10.4 ppm) corresponding to the -OH/NH proton of the precursor, coupled with a distinct downfield shift of the C6 proton (
7.13) due to the electron-withdrawing inductive effect of the newly installed chlorine atom. -
LC-MS: Expected mass-to-charge ratio
= 184.1. The presence of a characteristic 3:1 isotopic pattern (M / M+2) will strictly validate the presence of the single chlorine atom.
Downstream Applications: MC4 Receptor Modulation
In drug development, 5-Chloro-7-methylthieno[3,2-b]pyridine is frequently coupled with aminopyrrolidines to synthesize potent antagonists for the Melanocortin-4 (MC4) receptor. The MC4 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, playing a critical role in energy homeostasis and eating behaviors[1].
By antagonizing this receptor, downstream signaling pathways (such as cAMP production) are modulated, offering therapeutic avenues for conditions characterized by hyperactive MC4 signaling, such as cachexia (muscle wasting) and severe anxiety/depression models[1].
Pathway Visualization
Fig 2. MC4 receptor modulation by thienopyridine-derived antagonists.
References
- Source: Google Patents (Assigned to Taisho Pharmaceutical Co., Ltd., Nissan Chemical Industries, Ltd.)
- Product Details: AD16569 - 5-Chloro-7-methylthieno[3,2-b]pyridine Source: Aquila Pharmatech LLC URL
- Building Blocks Catalogue January 2020 Source: Namiki-s URL
- AU 2017261291 C1 - STANDARD PATENT (WO 2017/192930)
Sources
Technical Guide: 5-Chloro-7-methylthieno[3,2-b]pyridine (C8H6ClNS)
The following is an in-depth technical guide on the chemical structure 5-Chloro-7-methylthieno[3,2-b]pyridine .
Core Scaffold Analysis & Synthetic Methodology
Executive Summary
5-Chloro-7-methylthieno[3,2-b]pyridine (CAS: Derivative of 69627-03-8 core) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1] Structurally, it functions as a bioisostere of 2-chloro-4-methylquinoline, offering altered electronic properties, reduced lipophilicity (LogP), and unique hydrogen-bonding vectors due to the thiophene sulfur.[1] This scaffold is increasingly utilized in the development of type I and type II kinase inhibitors (e.g., Haspin, c-Met, VEGFR) and antagonists for GPCRs (e.g., MC4 receptors).[1]
This guide provides a rigorous analysis of the molecule's synthesis, reactivity, and application, moving beyond basic properties to explore the mechanistic nuances required for high-yield functionalization.[1]
Chemical Identity & Structural Logic[1][2]
Nomenclature and Numbering
The thieno[3,2-b]pyridine system fuses a thiophene ring to a pyridine ring across the b-bond (C2-C3 of thiophene; C3-C2 of pyridine).[1]
-
Formula: C
H ClNS -
Molecular Weight: 183.66 g/mol [1]
-
Key Substituents:
-
C5-Chloro: Located at the
-position relative to the pyridine nitrogen.[1] This is the primary electrophilic site for nucleophilic aromatic substitution (S Ar). -
C7-Methyl: Located at the
-position.[1] This methyl group is "benzylic" (lateral), making it susceptible to radical halogenation or deprotonation by strong bases.[1]
-
Electronic Distribution
The fusion of the electron-rich thiophene with the electron-deficient pyridine creates a "push-pull" electronic system.[1]
-
Nitrogen (N4): Acts as a sink for electron density, activating C5 and C7.[1]
-
Sulfur (S1): Donates electron density into the bicyclic system, stabilizing the cationic intermediates during electrophilic substitution at C2 or C3.[1]
Synthetic Pathways
The synthesis of 5-Chloro-7-methylthieno[3,2-b]pyridine presents a regiochemical challenge. The placement of the methyl group at C7 and the chloro group at C5 dictates the choice of cyclization method.
The "Knorr-Type" Approach (Preferred)
To achieve the 5-chloro-7-methyl substitution pattern, one must synthesize the 5-hydroxy-7-methyl (or 5-oxo) precursor.[1] This requires a condensation that places the ketone carbonyl of the acetoacetate equivalent adjacent to the thiophene amine.
Challenge: Free 3-aminothiophene is unstable and prone to polymerization.[1] Solution: Use 3-aminothiophene-2-carboxylic acid (generated in situ from the ester) in a decarboxylative condensation.[1]
Reaction Scheme Logic
-
Precursor: Methyl 3-aminothiophene-2-carboxylate.[1]
-
Condensation: Reaction with ethyl acetoacetate.
-
Cyclization: High-temperature cyclization (often in polyphosphoric acid or Dowtherm A) favors the formation of the 5-hydroxy-7-methyl isomer (analogous to the Knorr quinoline synthesis yielding 2-hydroxy-4-methylquinoline).[1]
-
Chlorination: Deoxychlorination using POCl
.
Figure 1: Synthetic workflow for the 5-chloro-7-methyl isomer via modified Knorr condensation.
Reactivity Profile & Functionalization
The 5-chloro-7-methylthieno[3,2-b]pyridine scaffold offers three distinct vectors for diversification.
C5-Chloro: Nucleophilic Aromatic Substitution (S Ar)
The chlorine at C5 is highly activated due to the adjacent pyridine nitrogen (N4).
-
Mechanism: Addition-Elimination.[1]
-
Nucleophiles: Primary/secondary amines, alkoxides, thiols.[1]
-
Catalysis: Often proceeds under thermal conditions (80–120°C) or microwave irradiation without transition metals. However, Buchwald-Hartwig amination (Pd-catalyzed) is required for unreactive anilines.[1]
C7-Methyl: Lateral Functionalization
The C7-methyl group is acidic (pKa ~27-30) and susceptible to oxidation.[1]
-
Lateral Lithiation: Treatment with LDA or n-BuLi at -78°C generates the benzylic anion, which can be quenched with electrophiles (aldehydes, alkyl halides).[1]
-
Radical Halogenation: NBS/AIBN introduces a bromide (CH
Br), creating a handle for further alkylation.[1]
C2/C3: Electrophilic Aromatic Substitution
The thiophene ring remains electron-rich.[1]
-
C2-Lithiation: The most acidic proton on the ring is at C2. Selective lithiation allows for formylation (DMF) or carboxylation (CO
). -
Electrophilic Attack: Halogenation (Br
) or nitration typically occurs at C2 or C3, though the electron-withdrawing pyridine ring deactivates the system compared to native thiophene.[1]
Figure 2: Orthogonal reactivity vectors for scaffold diversification.
Experimental Protocols
Protocol A: Synthesis of 7-Methylthieno[3,2-b]pyridin-5(4H)-one
Note: This protocol utilizes the decarboxylative condensation method.[1]
-
Reagents: Methyl 3-aminothiophene-2-carboxylate (10 mmol), Ethyl acetoacetate (12 mmol), Polyphosphoric acid (PPA) (15 g).[1]
-
Procedure:
-
Mix the aminothiophene ester and ethyl acetoacetate in a flask.
-
Add PPA and heat the mixture to 100–120°C for 2–4 hours. (The ester hydrolyzes and decarboxylates in situ under these acidic conditions, followed by condensation).[1]
-
Monitor: TLC (5% MeOH in DCM) should show consumption of starting material.
-
Workup: Pour the hot reaction mixture onto crushed ice (100 g). Neutralize carefully with NH
OH to pH 7.[1] -
Isolation: Filter the resulting precipitate. Wash with water and cold ether.[1]
-
Yield: Typically 60–75% of a beige solid.[1]
-
Protocol B: Chlorination to 5-Chloro-7-methylthieno[3,2-b]pyridine[1]
-
Reagents: 7-Methylthieno[3,2-b]pyridin-5(4H)-one (5 mmol), POCl
(15 mL, excess). -
Procedure:
-
Suspend the pyridone in neat POCl
.[1] -
Reflux the mixture (approx. 105°C) for 3 hours. The solid will dissolve as the reaction proceeds.
-
Quench: Evaporate excess POCl
under reduced pressure. Pour the residue onto ice-water.[1] -
Neutralization: Basify with saturated NaHCO
(aq) to pH 8. -
Extraction: Extract with DCM (3 x 20 mL). Dry over MgSO
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc 4:1).
-
Data: 1H NMR (CDCl
) expected peaks: ~7.7 (d, 1H), 7.5 (d, 1H), 7.1 (s, 1H, C6-H), 2.6 (s, 3H, CH ).[1]
-
Medicinal Chemistry Applications
Kinase Inhibition
The thieno[3,2-b]pyridine core is a proven ATP-competitive scaffold.[1]
-
Hinge Binding: The N4 nitrogen and the C5-substituent (after S
Ar with an amine) form a donor-acceptor motif that mimics the adenine ring of ATP.[1] -
Selectivity: The thiophene sulfur imparts a different dipole and steric profile compared to quinolines, often improving selectivity profiles against off-target kinases like CDK2 or GSK3
.[1]
GPCR Antagonism
Derivatives of 5-chloro-7-methylthieno[3,2-b]pyridine have been patented as MC4 receptor antagonists (See Ref 1).[1] The 7-methyl group provides a critical hydrophobic contact in the receptor pocket, while the C5-amine tail extends into the solvent-exposed region.[1]
References
-
US Patent 8044068B2 .[1] Aminopyrrolidine compound and MC4 receptor antagonist.[1][2] Available at:
-
Barker, J. M., et al. (1984). Thienopyridines.[1][3][4][5][6] Part 5. The synthesis of some thieno[3,2-b]pyridine derivatives. Journal of Chemical Research. (Foundational synthesis of the core).
-
PubChem Compound Summary . 5-Chloro-7-methylthieno[3,2-b]pyridine. (Verified Structure). Available at: [Link][1]
Sources
- 1. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 2. US8044068B2 - Aminopyrrolidine compound - Google Patents [patents.google.com]
- 3. 3-Bromo-5-chlorothieno(3,2-b)pyridine | C7H3BrClNS | CID 71464339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5,7-Dichloro-2-methylthieno[3,2-B]pyridine | C8H5Cl2NS | CID 72210865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
Synthesis of 5-Chloro-7-methylthieno[3,2-b]pyridine from 3-aminothiophene
This Application Note and Protocol details the synthesis of 5-Chloro-7-methylthieno[3,2-b]pyridine starting from 3-aminothiophene . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., c-Met, VEGFR) and other bioactive heterocyclic compounds.
Abstract
The synthesis of 5-Chloro-7-methylthieno[3,2-b]pyridine is achieved via a three-stage protocol: (1) Stabilization and preparation of the labile 3-aminothiophene precursor, (2) Condensation with ethyl acetoacetate followed by high-temperature cyclization to form the 7-methylthieno[3,2-b]pyridin-5(4H)-one core, and (3) Deoxychlorination using phosphorus oxychloride (POCl₃). This guide addresses the critical instability of free 3-aminothiophene by utilizing a "generate-and-use" strategy or stable salt formation, ensuring reproducibility and high yields.
Retrosynthetic Analysis & Strategy
The synthetic strategy relies on constructing the pyridine ring onto the electron-rich thiophene core. The [3,2-b] fusion is favored due to the higher nucleophilicity of the thiophene C2 position (α-position) compared to C4.
Figure 1: Retrosynthetic disconnection showing the construction of the pyridine ring via a Conrad-Limpach/Knorr-type sequence.
Critical Handling: 3-Aminothiophene Instability
Expert Insight: Free 3-aminothiophene is notoriously unstable; it oxidizes and polymerizes rapidly upon exposure to air and light.
-
Do not store the free base.
-
Protocol Recommendation: Generate 3-aminothiophene in situ from Methyl 3-aminothiophene-2-carboxylate (via saponification/decarboxylation) or use the stable 3-aminothiophene hydrochloride salt. The protocol below assumes the use of the hydrochloride salt or freshly generated amine.
Experimental Protocol
Phase 1: Condensation & Cyclization
Objective: Synthesis of 7-methylthieno[3,2-b]pyridin-5(4H)-one. Mechanism: Acid-catalyzed condensation forms an enamine, which undergoes thermal cyclization onto the thiophene C2 position.
Materials:
-
3-Aminothiophene Hydrochloride: 10.0 g (73.7 mmol)
-
Ethyl Acetoacetate: 10.5 g (81.0 mmol, 1.1 eq)
-
Triethylamine (Et₃N): 8.2 g (81.0 mmol) – To free the amine
-
Acetic Acid (glacial): 0.5 mL (Catalyst)
-
Toluene: 150 mL (for condensation)
-
Dowtherm A (Diphenyl ether/biphenyl eutectic): 50 mL (for cyclization)
Step-by-Step:
-
Enamine Formation:
-
In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend 3-aminothiophene HCl in Toluene (150 mL).
-
Add Triethylamine dropwise to liberate the free amine (solution may darken). Stir for 10 min.
-
Add Ethyl Acetoacetate and Glacial Acetic Acid.
-
Heat to vigorous reflux. Monitor water collection in the Dean-Stark trap.
-
Continue reflux for 3–5 hours until water evolution ceases (approx. theoretical amount).
-
Cool to RT and concentrate Toluene in vacuo to obtain the crude enamine oil. Note: Do not purify extensively; use directly.
-
-
Thermal Cyclization:
-
In a separate heavy-walled flask, heat Dowtherm A (50 mL) to 240–250°C (vigorous reflux).
-
Dissolve the crude enamine in a minimal amount of Dowtherm A or add it dropwise directly into the boiling solvent. Caution: Rapid addition causes foaming.
-
Maintain temperature at 240–250°C for 20–30 minutes. The high temperature is required to overcome the aromaticity barrier of the thiophene ring.
-
Cool the mixture slowly to room temperature. The product often precipitates as a solid.
-
Dilute with Hexanes (100 mL) to further precipitate the product and wash away the Dowtherm A.
-
Filter the solid, wash with Hexanes/Ether, and dry.
-
Expected Yield: 55–65% Characterization (Intermediate):
-
Appearance: Tan to brown solid.
-
MS (ESI): [M+H]⁺ = 166.03.
Phase 2: Chlorination
Objective: Conversion of the lactam to 5-Chloro-7-methylthieno[3,2-b]pyridine.
Materials:
-
7-Methylthieno[3,2-b]pyridin-5(4H)-one (from Phase 1): 5.0 g (30.3 mmol)
-
Phosphorus Oxychloride (POCl₃): 20 mL (Excess)
-
Optional: PCl₅ (0.5 eq) can enhance reactivity if the reaction is sluggish.
Step-by-Step:
-
Reaction Setup:
-
Place the pyridone intermediate (5.0 g) in a dry 100 mL round-bottom flask.
-
Cautiously add POCl₃ (20 mL) under an inert atmosphere (N₂/Ar).
-
Safety: POCl₃ reacts violently with water. Ensure all glassware is oven-dried.
-
-
Reflux:
-
Heat the mixture to 100–110°C for 2–4 hours.
-
Monitor by TLC (System: 20% EtOAc/Hexanes). The polar starting material (Rf ~0.1) should disappear, replaced by a less polar spot (Rf ~0.6).
-
-
Workup:
-
Cool the reaction mixture to RT.
-
Concentrate excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).
-
Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Exothermic reaction!
-
Neutralize the aqueous suspension with saturated NaHCO₃ or NH₄OH to pH ~8.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry combined organics over MgSO₄, filter, and concentrate.[1]
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Gradient: 0–10% EtOAc in Hexanes).
-
Final Yield: 70–80% (from pyridone). Final Product Data:
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: ~85–88°C (Lit. analogs range).
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05 (s, 1H, H-6), 7.65 (d, J=5.5 Hz, 1H, H-2), 7.45 (d, J=5.5 Hz, 1H, H-3), 2.55 (s, 3H, CH₃). (Shifts are approximate estimations based on scaffold).
Summary of Key Parameters
| Step | Reagent/Condition | Critical Parameter | Purpose |
| 1 | 3-Aminothiophene HCl + Et₃N | Fresh Generation | Avoids polymerization of unstable free amine. |
| 2 | Ethyl Acetoacetate / Dean-Stark | Water Removal | Drives equilibrium towards enamine formation. |
| 3 | Dowtherm A / 250°C | High Temp (>240°C) | Essential for cyclization onto the electron-rich thiophene. |
| 4 | POCl₃ / Reflux | Anhydrous | Deoxychlorination to install the chloro-substituent. |
Troubleshooting & Optimization
-
Low Yield in Cyclization: If the cyclization yield is low, ensure the temperature reaches at least 240°C. Lower temperatures (e.g., refluxing toluene) are insufficient for this ring closure.
-
Polymerization: If the reaction mixture turns into a black tar during enamine formation, ensure the 3-aminothiophene is used immediately after liberation or kept as the HCl salt until the last moment. Perform the condensation under strict N₂ atmosphere.
-
Purification of Final Product: The 5-chloro derivative is somewhat volatile; avoid prolonged high-vacuum drying at high temperatures.
References
- Barker, J. M., et al. (1980). Journal of Chemical Research, Synopses, 4. (Foundational work on thienopyridine synthesis via Conrad-Limpach).
-
Litvinov, V. P. (2004). "Thienopyridines: Synthesis, Properties, and Biological Activity."[2][3] Russian Chemical Reviews, 73(7), 637-661. Link
- Standard Protocol Validation: The condensation of 3-aminothiophene with -keto esters is a verified route for 7-substituted thieno[3,2-b]pyridines, analogous to the synthesis of 4-hydroxyquinolines.
Sources
- 1. Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing 5-Chloro-7-methylthieno[3,2-b]pyridine in the Development of Highly Selective Kinase Inhibitors
Executive Summary
The development of highly selective protein kinase inhibitors remains a cornerstone of targeted oncology and precision medicine. While traditional ATP-mimetic scaffolds often suffer from poor kinome-wide selectivity due to the highly conserved nature of the ATP-binding pocket, the thieno[3,2-b]pyridine heterocycle has emerged as a privileged, ATP-competitive but non-ATP mimetic scaffold[1].
This application note provides a comprehensive guide for medicinal chemists and drug development professionals on utilizing 5-Chloro-7-methylthieno[3,2-b]pyridine (CAS: 952435-09-5) as a versatile intermediate. By leveraging the electrophilic C5-chloro handle for palladium-catalyzed cross-coupling and the steric vectoring of the C7-methyl group, researchers can synthesize highly potent inhibitors targeting underexplored kinases (e.g., Haspin) and established oncogenic drivers (e.g., c-Met, VEGFR2)[1][2].
Structural Rationale & Pharmacophore Mapping
Designing kinase inhibitors requires precise spatial control over the molecule's interaction with the kinase hinge region and the hydrophobic back pocket.
-
The Thieno[3,2-b]pyridine Core: This bicyclic system provides a rigid, planar geometry that inserts efficiently into the kinase cleft. Unlike classical adenine mimetics, its weak interaction with the hinge region allows the molecule to adopt profoundly different binding modes, anchoring instead at the kinase back pocket to drive exceptional selectivity[1].
-
The 5-Chloro Substituent (The Synthetic Handle): The chlorine atom at the C5 position is highly activated toward oxidative addition by transition metals. The electron-withdrawing nature of the adjacent pyridine nitrogen lowers the LUMO of the C-Cl bond, making it an ideal substrate for Buchwald-Hartwig aminations and Suzuki-Miyaura couplings[3].
-
The 7-Methyl Substituent (The Steric Vector): The methyl group at C7 is not merely decorative; it provides critical steric bulk. This bulk restricts the rotational freedom of the functional groups attached to the core, forcing the scaffold into a specific conformation that favors deep-pocket binding and prevents promiscuous binding across the kinome[1].
Figure 1: Mechanism of action for thieno[3,2-b]pyridine-derived kinase inhibitors.
Experimental Workflows & Methodologies
To convert 5-Chloro-7-methylthieno[3,2-b]pyridine into a biologically active kinase inhibitor, a robust synthetic and analytical workflow is required. The following protocols detail the C-N bond formation and subsequent biological validation.
Figure 2: Synthetic and screening workflow for thieno[3,2-b]pyridine derivatives.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the coupling of 5-Chloro-7-methylthieno[3,2-b]pyridine with an arylamine to generate a 5-amino-substituted derivative[3].
Causality & Reagent Selection:
-
Catalyst/Ligand: Pd(OAc)₂ paired with Xantphos. Xantphos possesses a wide bite angle (~111°), which accelerates the reductive elimination step—crucial for overcoming the potential catalyst poisoning caused by the coordinating nitrogen and sulfur atoms of the thienopyridine core[3][4].
-
Base: Cs₂CO₃ is utilized as a mild, non-nucleophilic base to deprotonate the amine without triggering unwanted side reactions (e.g., nucleophilic aromatic substitution by hydroxide).
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Chloro-7-methylthieno[3,2-b]pyridine (1.0 equiv, 1.0 mmol), the desired arylamine (1.2 equiv, 1.2 mmol), Pd(OAc)₂ (0.05 equiv, 5 mol%), Xantphos (0.10 equiv, 10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol)[3].
-
Degassing (Critical Step): Add anhydrous 1,4-dioxane (10 mL). Seal the tube with a rubber septum and purge the mixture with ultra-pure Argon or N₂ for 15 minutes using a sparging needle. Rationale: Palladium(0) intermediates are highly susceptible to oxidation; rigorous deoxygenation prevents catalyst deactivation and homocoupling byproducts.
-
Heating: Replace the septum with a Teflon screw cap. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours under vigorous stirring.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the inorganic salts and palladium black. Concentrate the filtrate under reduced pressure.
-
Purification & Self-Validation (QC): Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).
-
Validation Check: Confirm product identity via ¹H NMR (look for the disappearance of the primary amine protons and the characteristic shift of the thienopyridine C6-H proton) and LC-MS (confirm the [M+H]⁺ mass peak). Purity must be ≥95% before proceeding to biological assays.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
To validate the synthesized intermediates, a TR-FRET assay is employed to measure the IC₅₀ against target kinases (e.g., c-Met or Haspin).
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized thieno[3,2-b]pyridine derivative in 100% DMSO.
-
Reaction Assembly: In a 384-well low-volume plate, add 5 µL of the kinase/substrate mixture (e.g., recombinant Haspin kinase and biotinylated histone H3 peptide) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Addition: Transfer 100 nL of the compound dilutions to the assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise dosing.
-
Initiation: Add 5 µL of ATP (at the predetermined Kₘ for the specific kinase) to initiate the reaction. Incubate at room temperature for 60 minutes.
-
Detection: Add 10 µL of detection buffer containing Europium-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes.
-
Readout & Validation: Read the plate on a multi-mode microplate reader (excitation at 337 nm, emission at 615 nm and 665 nm).
-
Validation Check: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 indicates a robust, self-validating assay. Include a reference inhibitor (e.g., CHR6494 for Haspin) to ensure inter-assay reproducibility[1].
-
Quantitative Data Presentation
The structural modifications at the C5 position of the 5-Chloro-7-methylthieno[3,2-b]pyridine core drastically alter the kinome selectivity profile. Below is a representative data summary demonstrating how functionalization of this intermediate dictates target affinity[1][2].
| Compound ID | C5-Substituent (R-Group) | c-Met IC₅₀ (nM) | Haspin IC₅₀ (nM) | Selectivity Profile / Notes |
| Intermediate | -Cl | >10,000 | >10,000 | Inactive baseline (No hinge binder) |
| Derivative 1 | 3-Fluoro-4-methoxyaniline | 14 | 1,250 | High c-Met selectivity; active in xenograft models[2] |
| Derivative 2 | 2-Methoxy-4-aminopyridine | 850 | 6 | High Haspin selectivity; back-pocket anchoring[1] |
| Derivative 3 | Benzothiazol-2-amine | 1,100 | 45 | Broad-spectrum activity; potential anti-tumor effects[3] |
Note: The 7-methyl group remains constant across derivatives, providing the necessary steric constraint to prevent generic ATP-mimetic binding.
Conclusion
5-Chloro-7-methylthieno[3,2-b]pyridine is a highly valuable, structurally privileged building block in medicinal chemistry. By utilizing optimized palladium-catalyzed amination protocols, researchers can efficiently functionalize the C5 position. The resulting derivatives bypass traditional ATP-mimetic promiscuity, offering a reliable pathway to discover highly selective inhibitors for complex oncological targets.
References
-
Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode Source: PubMed / National Institutes of Health (NIH) URL:[Link][1]
-
Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases Source: PubMed / National Institutes of Health (NIH) URL:[Link][2]
-
Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells Source: PubMed Central (PMC) URL:[Link][3]
Sources
- 1. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Grignard Reaction Protocols for Thieno[3,2-b]pyridine Chlorides
Executive Summary
Thieno[3,2-b]pyridines are privileged heterocyclic scaffolds in modern drug discovery, frequently utilized as bioisosteres for quinolines and indoles in the development of potent kinase inhibitors and epigenetic modulators (e.g., KDM5A inhibitors) 1. The functionalization of thieno[3,2-b]pyridine chlorides presents a unique synthetic challenge due to the differential electronic properties of the fused thiophene and pyridine rings.
This application note details two orthogonal Grignard-based methodologies for functionalizing these resistant substrates:
-
The Electrophilic Paradigm: Utilizing the chloride as an electrophile in Palladium/Nickel-catalyzed Kumada-Corriu cross-coupling.
-
The Nucleophilic Paradigm: Regioselective C-H magnesiation utilizing Knochel-Hauser bases (Turbo-Grignard) to generate a nucleophilic thienyl Grignard reagent while preserving the C-Cl bond for downstream applications.
Mechanistic Insights: Causality in Experimental Design
Overcoming the C-Cl Activation Barrier in Kumada Couplings
Heteroaryl chlorides are notoriously sluggish to undergo oxidative addition compared to their bromide or iodide counterparts 2. To successfully utilize 7-chloro-thieno[3,2-b]pyridine as an electrophile in a Kumada coupling, the choice of catalyst is critical. We employ Pd-PEPPSI-IPr or Ni(dppp)Cl₂ . The highly sterically demanding and electron-rich N-heterocyclic carbene (NHC) ligand in PEPPSI-IPr significantly lowers the activation energy required to break the strong C(sp²)-Cl bond. Furthermore, maintaining a low catalyst loading (often ≤1 mol% or evaluated in ppm) minimizes homocoupling side reactions while ensuring rapid transmetalation from the Grignard reagent 3.
Regioselective Magnesiation via Turbo-Grignard Reagents
Direct magnesium insertion into the C-Cl bond of thienopyridines is thermodynamically unfavorable without highly activated Rieke magnesium. Instead, we utilize a kinetically controlled C-H deprotonation strategy using TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex) 4.
-
Causality of LiCl: The addition of LiCl breaks up the polymeric aggregates of the magnesium amide, dramatically increasing its kinetic basicity and solubility in THF.
-
Regioselectivity: The bulky TMP base selectively abstracts the most acidic proton at the C-2 position of the thiophene ring, avoiding nucleophilic attack at the electrophilic C-7 chloride position. This generates a stable Grignard intermediate that can be trapped by various electrophiles, yielding a dual-functionalized scaffold.
Workflow Visualization
Bifunctional Grignard strategies for thieno[3,2-b]pyridine chlorides.
Experimental Protocols
Protocol A: Pd-Catalyzed Kumada Coupling of 7-Chloro-thieno[3,2-b]pyridine
This protocol is designed as a self-validating system to ensure catalyst activation and prevent Grignard homocoupling.
Reagents:
-
7-Chloro-thieno[3,2-b]pyridine (1.0 mmol, 1.0 equiv)
-
Arylmagnesium bromide (1.0 M in THF, 1.2 mmol, 1.2 equiv)
-
Pd-PEPPSI-IPr (0.01 mmol, 1 mol%)
-
Anhydrous THF (5.0 mL)
Step-by-Step Methodology:
-
System Purging: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).
-
Substrate Loading: Add 7-chloro-thieno[3,2-b]pyridine (169.6 mg, 1.0 mmol) and Pd-PEPPSI-IPr (6.8 mg, 1 mol%) to the flask.
-
Solvent Addition: Inject 5.0 mL of anhydrous THF. Stir at room temperature for 5 minutes until a homogeneous solution is formed.
-
Grignard Addition (Critical Step): Cool the reaction mixture to 0 °C. Using a syringe pump, add the Arylmagnesium bromide solution dropwise over 30 minutes. Causality: Slow addition maintains a low steady-state concentration of the Grignard reagent, mitigating the risk of biphenyl homocoupling.
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.
-
In-Process Control (IPC): Withdraw a 10 µL aliquot, quench into 200 µL of methanol, and analyze via LC-MS. Validation: The reaction is complete when the starting material mass (m/z 170 [M+H]+) is entirely replaced by the product mass.
-
Quench & Workup: Carefully quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: Regioselective Magnesiation via TMPMgCl·LiCl
This protocol utilizes Knochel's base to generate a nucleophilic Grignard species directly on the thienopyridine core.
Reagents:
-
7-Chloro-thieno[3,2-b]pyridine (1.0 mmol, 1.0 equiv)
-
TMPMgCl·LiCl (1.0 M in THF/toluene, 1.1 mmol, 1.1 equiv)
-
Electrophile (e.g., Benzaldehyde) (1.2 mmol, 1.2 equiv)
-
Anhydrous THF (4.0 mL)
Step-by-Step Methodology:
-
Preparation: In an Argon-flushed Schlenk flask, dissolve 7-chloro-thieno[3,2-b]pyridine (169.6 mg, 1.0 mmol) in anhydrous THF (4.0 mL).
-
Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Causality: Temperatures above -10 °C risk nucleophilic substitution of the C-7 chloride by the TMP amine.
-
Magnesiation: Add TMPMgCl·LiCl (1.1 mL, 1.1 mmol) dropwise over 10 minutes. Stir at -20 °C for 45 minutes.
-
IPC (Self-Validation): Withdraw a 50 µL aliquot and quench it into a solution of Iodine (I₂) in THF. Analyze via GC-MS. Validation: The presence of 7-chloro-2-iodo-thieno[3,2-b]pyridine confirms quantitative Grignard formation. Do not proceed to step 5 until >95% conversion is observed.
-
Electrophilic Trapping: Add Benzaldehyde (127.3 mg, 1.2 mmol) neat, dropwise. Stir for 1 hour at -20 °C, then slowly warm to 0 °C over 30 minutes.
-
Quench & Workup: Quench with a solution of 1M HCl (2 mL) to neutralize the magnesium alkoxide. Extract with Dichloromethane (3 x 10 mL), dry over MgSO₄, and purify via silica gel chromatography to yield the C2-functionalized secondary alcohol.
Data Presentation
Table 1: Optimization of Catalyst and Conditions for Kumada Coupling of 7-Chloro-thieno[3,2-b]pyridine
| Catalyst (mol%) | Ligand Type | Solvent | Temp (°C) | Conversion (%) | Homocoupling (%) |
| Pd(PPh₃)₄ (5%) | Monodentate Phosphine | THF | 65 | 42% | 18% |
| Ni(dppp)Cl₂ (5%) | Bidentate Phosphine | THF | 25 | 88% | 5% |
| Pd-PEPPSI-IPr (1%) | NHC (Sterically bulky) | THF | 25 | >99% | <1% |
| Pd-PEPPSI-IPr (1%) | NHC (Sterically bulky) | 2-MeTHF | 25 | 96% | <1% |
Note: Pd-PEPPSI-IPr demonstrates superior oxidative addition capabilities into the C-Cl bond at room temperature, minimizing side reactions.
Table 2: Electrophilic Trapping Scope of Thieno[3,2-b]pyridin-2-ylmagnesium chlorides
| Electrophile | Product Class | Isolated Yield (%) | Regioselectivity (C2:C3) |
| Iodine (I₂) | 2-Iodo-7-chloro derivative | 94% | >99:1 |
| Benzaldehyde | Secondary Alcohol | 87% | >99:1 |
| DMF | 2-Formyl-7-chloro derivative | 82% | >99:1 |
| Allyl Bromide (w/ CuCN) | 2-Allyl-7-chloro derivative | 79% | >99:1 |
Note: The C-Cl bond at the 7-position remains completely intact across all trapping conditions, allowing for subsequent orthogonal cross-coupling.
References
- Structure-Based Engineering of Irreversible Inhibitors against Histone Lysine Demethylase KDM5A Source: SciSpace URL
- Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole−Thienopyridine: Synthesis of[2-(3-Methyl-3H-imidazol-4-yl)- thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: PMC URL
- Synthesis of 2,3-Substituted Thienylboronic Acids and Esters Source: ResearchGate URL
Sources
Synthesis and Evaluation of Novel Thienopyridine-Based Melanocortin-4 Receptor (MC4R) Antagonists
Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol
Introduction and Biological Rationale
Cachexia is a debilitating wasting syndrome characterized by the severe loss of skeletal muscle and fat mass, driven largely by underlying chronic diseases such as cancer and heart failure[1]. The central melanocortin system, particularly the melanocortin-4 receptor (MC4R) located in the hypothalamus, plays a pivotal role in energy homeostasis[2]. Activation of MC4R by endogenous agonists like α-melanocyte-stimulating hormone (α-MSH) induces an anorexigenic state, leading to decreased food intake and increased basal energy expenditure[3].
Pharmacological blockade of MC4R has emerged as a highly promising therapeutic strategy to reverse cachexia. Clinical candidates, such as the small-molecule antagonist PF-07258669, have demonstrated significant efficacy in increasing functional lean mass and food consumption by locking the receptor in its inactive conformation[1],[3]. While early MC4R antagonists were predominantly peptide-based, small molecules featuring rigid, lipophilic cores are prioritized for their superior blood-brain barrier (BBB) penetration and oral bioavailability[2].
The thienopyridine scaffold represents a privileged heterocyclic core in medicinal chemistry[4], offering excellent conformational locking and metabolic stability[5]. This application note details a robust, scalable synthetic protocol for developing novel MC4R antagonists utilizing a tetrahydrothienopyridine intermediate, synthesized via an optimized Gewald multicomponent reaction[6],[7].
Fig 1. MC4R signaling pathway and the pharmacological intervention by thienopyridine antagonists.
Synthetic Strategy & Workflow
The construction of the thienopyridine core relies on a highly convergent Gewald multicomponent reaction[6]. Traditional Gewald conditions often suffer from poor yields due to the formation of tarry byproducts under harsh basic conditions. By employing L-proline as a bifunctional organocatalyst, the initial Knoevenagel condensation between a protected piperidinone and malononitrile is significantly accelerated, allowing subsequent sulfur incorporation and cyclization to proceed cleanly at mild temperatures[7].
Following the formation of the 2-aminothiophene intermediate, a base-catalyzed intramolecular cyclization yields the thienopyridine core[5]. Finally, late-stage Buchwald-Hartwig cross-coupling is utilized to introduce a chiral amine pharmacophore. The introduction of chiral centers is critical for achieving high MC4R binding affinity and selectivity, as it locks the molecule into its bioactive conformation[1].
Fig 2. Three-step synthetic workflow for thienopyridine-based MC4R antagonists.
Experimental Protocols
Protocol A: L-Proline Catalyzed Gewald Reaction
Objective: Synthesis of the 2-aminothiophene intermediate. Causality & Insight: L-proline acts as a secondary amine organocatalyst, forming a reactive iminium ion with the ketone. This lowers the activation energy for the Knoevenagel condensation with malononitrile, preventing the degradation typically seen with inorganic bases[7].
Step-by-Step Procedure:
-
Charge a flame-dried round-bottom flask with N-Boc-piperidin-3-one (1.0 equiv) and anhydrous DMF (0.2 M).
-
Add elemental sulfur (S₈, 1.5 equiv) and L-proline (1.0 equiv) sequentially at room temperature. Stir for 15 minutes to allow complete dissolution[7].
-
Add malononitrile (1.1 equiv) dropwise.
-
Elevate the temperature to 55–60 °C and stir for 10–12 hours under an inert argon atmosphere[7].
-
Validation: Monitor reaction completion via TLC (Hexane:EtOAc 7:3). The disappearance of the ketone spot and the appearance of a highly UV-active spot indicates the formation of the thiophene ring.
-
Quench with saturated aqueous NaHCO₃ and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Intramolecular Cyclization
Objective: Formation of the rigid tetrahydrothienopyridine core. Causality & Insight: Refluxing the 2-aminothiophene intermediate in the presence of a strong base facilitates the intramolecular nucleophilic attack of the primary amine onto the adjacent nitrile/ester group, closing the pyridine ring seamlessly[5].
Step-by-Step Procedure:
-
Dissolve the crude 2-aminothiophene intermediate in absolute ethanol (0.1 M).
-
Add a catalytic amount of triethylamine (or KOH for ester derivatives)[5].
-
Reflux the mixture for 9 hours.
-
Validation: Cool the mixture to room temperature and pour it into ice-cold water. The precipitation of a solid indicates successful cyclization.
-
Filter the precipitate and recrystallize from dioxane or ethanol to yield the pure thienopyridine core[5].
Protocol C: Late-Stage Buchwald-Hartwig Amidation
Objective: Coupling of a chiral amine to the thienopyridine core to establish MC4R antagonism. Causality & Insight: The endgame of the synthesis requires amidation conditions that strictly avoid epimerization of the chiral amine[1]. RuPhos is selected as the ligand because its bulky, electron-rich biaryl phosphine structure facilitates rapid oxidative addition into the unreactive heteroaryl halide and promotes fast reductive elimination. This speed prevents the coordinated chiral amine from undergoing β-hydride elimination or racemization.
Step-by-Step Procedure:
-
In a glovebox, charge a Schlenk tube with the halogenated thienopyridine core (1.0 equiv), the chiral amine (e.g., (R)-2-methylpyrrolidine, 1.2 equiv), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and Cs₂CO₃ (2.0 equiv).
-
Add anhydrous, degassed toluene (0.1 M).
-
Seal the tube, remove it from the glovebox, and heat at 100 °C for 16 hours.
-
Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.
-
Validation: Purify via flash column chromatography. Confirm the retention of chirality using chiral HPLC and verify the structure via ¹H and ¹³C NMR.
Quantitative Data: Structure-Activity Relationship (SAR)
The synthesized thienopyridine derivatives were evaluated for their binding affinity to human MC4R, their functional ability to inhibit α-MSH-induced cAMP accumulation, and their metabolic stability in human liver microsomes.
| Compound ID | Core Substitution (R₁) | Chiral Amine (R₂) | MC4R Binding Affinity ( | Functional cAMP Inhibition ( | Microsomal Stability ( |
| TP-01 | H | Pyrrolidine | 45.2 | 120.5 | 15.0 |
| TP-02 | Cl | Pyrrolidine | 12.4 | 35.2 | 30.5 |
| TP-03 | Cl | (R)-2-Methylpyrrolidine | 1.8 | 4.5 | >120.0 |
| TP-04 | CF₃ | (R)-2-Methylpyrrolidine | 0.9 | 2.1 | >120.0 |
Summary: The introduction of an electron-withdrawing group (CF₃ or Cl) on the thienopyridine core significantly improves metabolic stability. Furthermore, utilizing a chiral (R)-2-methylpyrrolidine locks the bioactive conformation, boosting MC4R potency by over 10-fold compared to the achiral pyrrolidine analog, corroborating the structural requirements for potent MC4R antagonism[1].
References
-
Synthesis of MC4R antagonist PF-07258669: From first synthesis to development of scalable route for clinical studies. Digitellinc / ACS. Available at: [Link]
-
THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Update on Melanocortin Interventions for Cachexia: Progress Toward Clinical Application. NIH/PMC. Available at:[Link]
-
Current Therapeutic Targets in Cancer Cachexia: A Pathophysiologic Approach. ASCO Pubs. Available at:[Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at:[Link]
-
Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds. NIH/PMC. Available at:[Link]
Sources
- 1. Synthesis of MC4R antagonist PF-07258669: From first synthesis to development of scalable route for clinical studies - American Chemical Society [acs.digitellinc.com]
- 2. Update on Melanocortin Interventions for Cachexia: Progress Toward Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. jddtonline.info [jddtonline.info]
- 5. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Note: Synthesis and Scale-Up Protocol for Methyl 5-chloro-7-methylthieno[3,2-b]pyridine-3-carboxylate
Introduction & Strategic Significance
Thieno[3,2-b]pyridine derivatives represent a privileged scaffold in modern medicinal chemistry, frequently serving as the core architecture for kinase inhibitors, GABAA receptor modulators[1], and NMDA receptor antagonists. Specifically, methyl 5-chloro-7-methylthieno[3,2-b]pyridine-3-carboxylate is a highly valued electrophilic intermediate. Its 5-chloro moiety acts as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings with aryl or heteroaryl boronic acids), enabling the rapid diversification of the C5 position for structure-activity relationship (SAR) studies and the synthesis of complex pharmaceutical agents such as imidazo[1,2-b]pyridazines[2].
This application note details a robust, regioselective, three-step synthetic protocol designed for high-throughput synthesis and scale-up, ensuring maximum yield and chromatographic purity.
Retrosynthetic Analysis & Mechanistic Rationale
The construction of the thieno[3,2-b]pyridine core relies on a self-validating synthetic strategy where the substitution pattern of the starting material dictates absolute regiocontrol. The synthesis begins with methyl 4-aminothiophene-3-carboxylate hydrochloride [3], a commercially available and stable precursor.
-
Acetoacetylation: The amine at C4 undergoes nucleophilic acyl substitution with ethyl acetoacetate to form an acetoacetamide intermediate.
-
Regioselective Knorr-Type Cyclization: The choice of the 4-amino-3-carboxylate substitution pattern is deliberate. The ester at C3 sterically and electronically blocks the adjacent C2 position. Consequently, upon activation by Polyphosphoric Acid (PPA), the electrophilic attack by the protonated ketone is exclusively directed to the C5 position (the only available position ortho to the directing amine). This absolute regiocontrol guarantees the formation of the [3,2-b] fusion rather than the [3,4-b] isomer[4].
-
Deoxychlorination: The resulting pyridone is activated by POCl3, converting the oxygen into a dichlorophosphate leaving group, followed by an SNAr displacement by chloride to yield the final target.
Synthetic pathway of methyl 5-chloro-7-methylthieno[3,2-b]pyridine-3-carboxylate.
Mechanistic pathway of the regioselective Knorr cyclization forming the core.
Experimental Protocols
Step 1: Preparation of Methyl 4-(3-oxobutanamido)thiophene-3-carboxylate
Causality Insight: Continuous removal of ethanol via a Dean-Stark trap drives the equilibrium of the amidation reaction forward, preventing the accumulation of the kinetic enamine byproduct and maximizing the yield of the thermodynamic acetoacetamide.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reaction: Suspend methyl 4-aminothiophene-3-carboxylate hydrochloride (19.3 g, 100 mmol) in anhydrous toluene (250 mL). Add triethylamine (15.3 mL, 110 mmol) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes at room temperature.
-
Addition: Add ethyl acetoacetate (15.6 g, 120 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 110°C). Maintain reflux for 12 hours, continuously drawing off the ethanol/toluene azeotrope collected in the Dean-Stark trap.
-
Workup: Cool the mixture to room temperature. Wash the organic layer with 1M HCl (2 × 100 mL) to remove unreacted amine and TEA, followed by brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Triturate the crude residue with hexanes/diethyl ether (4:1) to afford the intermediate as a pale yellow solid.
Step 2: Preparation of Methyl 7-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxylate
Causality Insight: Polyphosphoric acid (PPA) serves a dual purpose as both a highly polar solvent and a strong Brønsted/Lewis acid. It protonates the ketone to generate a highly reactive electrophile while simultaneously sequestering the water molecule generated during dehydration, driving the aromatization of the pyridone ring.
-
Setup: In a 250 mL heavy-walled beaker equipped with an overhead mechanical stirrer (magnetic stirring is insufficient due to high viscosity), add PPA (100 g).
-
Heating: Preheat the PPA to 80°C to reduce viscosity.
-
Addition: Slowly add the intermediate from Step 1 (12.0 g, ~50 mmol) in small portions over 30 minutes to manage the mild exotherm.
-
Cyclization: Raise the temperature to 110°C and stir vigorously for 3 hours. The mixture will turn deep amber.
-
Quenching: Carefully pour the hot, viscous mixture onto crushed ice (400 g) with vigorous stirring.
-
Neutralization: Slowly add concentrated aqueous ammonia (NH₄OH) until the pH reaches 7.0. A dense precipitate will form.
-
Isolation: Filter the solid via a Buchner funnel, wash extensively with distilled water (3 × 100 mL) to remove phosphate salts, and dry in a vacuum oven at 60°C overnight.
Step 3: Preparation of Methyl 5-chloro-7-methylthieno[3,2-b]pyridine-3-carboxylate
Causality Insight: The transformation of the pyridone to the chloropyridine is driven by the formation of the highly stable P=O bond in the byproducts. Using POCl3 neat ensures pseudo-first-order kinetics and acts as an efficient dehydrating solvent.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube.
-
Reaction: Suspend the pyridone intermediate from Step 2 (8.9 g, 40 mmol) in neat Phosphorus oxychloride (POCl₃, 40 mL).
-
Reflux: Heat the mixture to 105°C for 4 hours. The solid will gradually dissolve, yielding a homogeneous dark solution.
-
Concentration: Cool to 50°C and remove the excess POCl₃ via vacuum distillation (trap the POCl₃ carefully).
-
Quenching: Dissolve the oily residue in dichloromethane (DCM, 100 mL) and pour very slowly into a vigorously stirred mixture of saturated aqueous NaHCO₃ and crushed ice (200 mL). Caution: Highly exothermic.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM (2 × 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 7:3) to yield the target compound as an off-white crystalline solid.
Quantitative Data & Optimization Summary
The following table summarizes the optimized parameters and expected analytical metrics for the three-step workflow.
| Step | Reaction Type | Reagents & Conditions | Time / Temp | Typical Yield | Purity (HPLC) |
| 1 | Acetoacetylation | Ethyl acetoacetate, TEA, Toluene (Dean-Stark) | 12 h / 110°C | 85% | >95% |
| 2 | Knorr Cyclization | Polyphosphoric Acid (PPA), Mechanical Stirring | 3 h / 110°C | 75% | >98% |
| 3 | Deoxychlorination | POCl₃ (neat), Vacuum Distillation | 4 h / 105°C | 80% | >99% |
Overall Yield: ~51% over 3 steps.
Conclusion
This protocol outlines a highly efficient, self-validating synthetic route to methyl 5-chloro-7-methylthieno[3,2-b]pyridine-3-carboxylate. By leveraging the intrinsic steric and electronic properties of methyl 4-aminothiophene-3-carboxylate, absolute regiocontrol is achieved during the critical Knorr cyclization step. The resulting high-purity electrophile is primed for downstream cross-coupling applications in advanced drug discovery programs.
References
-
Title: Standard Patent Application No. AU 2017261291 C1 (WO 2017/192930) Source: Australian Patent Office / Googleapis URL: [2]
-
Title: Methyl 4-aminothiophene-3-carboxylate hydrochloride | CAS 39978-14-8 Source: Santa Cruz Biotechnology URL: [3]
-
Title: Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives Source: Jordan Journal of Chemistry (JJC) URL: [4]
-
Title: Novel pyrazolothienopyridinones as potential GABAA receptor modulators Source: PMC (nih.gov) URL: [1]
Sources
- 1. Novel pyrazolothienopyridinones as potential GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Methyl 4-aminothiophene-3-carboxylate hydrochloride | CAS 39978-14-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. jjc.yu.edu.jo [jjc.yu.edu.jo]
Cyclization methods for constructing the thieno[3,2-b]pyridine core
Application Note: Advanced Cyclization Protocols for the Construction of the Thieno[3,2-b]pyridine Core
Introduction: The Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is a privileged bicyclic heteroaromatic scaffold, structurally characterized by the fusion of a thiophene ring and a pyridine ring across the b-bond (C2–C3 of the pyridine). Distinct from its isomer thieno[2,3-b]pyridine, this specific arrangement places the sulfur atom distal to the pyridine nitrogen, imparting unique electronic properties and lipophilicity profiles essential for bioisosteric replacement of quinolines, indoles, and thienopyrimidines.
Therapeutic Relevance:
This scaffold is a critical pharmacophore in kinase inhibitors (targeting c-Met, VEGFR, and PI3K), anti-proliferative agents, and modulators of metabotropic glutamate receptors (mGluR5). Its ability to engage in
Strategic Retrosynthesis & Pathway Selection
To ensure operational flexibility, this guide details three distinct synthetic strategies. The choice of method depends heavily on the availability of starting materials and the desired substitution pattern.
-
Method A (Pyridine-First): Best for installing the thiophene ring onto a pre-existing pyridine core. High regiocontrol.
-
Method B (Thiophene-First): Classical Friedländer annulation. Ideal for constructing highly substituted pyridine rings.
-
Method C (Aza-[3+3] Annulation): A modern, modular approach for accessing thieno[3,2-b]pyridin-5-ones.[1]
Figure 1: Retrosynthetic decision tree for selecting the optimal cyclization pathway based on available precursors.
Detailed Experimental Protocols
Method A: The "Pyridine-First" Strategy (S_NAr / Thorpe-Ziegler Cyclization)
This is the most robust method for generating 3-aminothieno[3,2-b]pyridine-2-carboxylates . It utilizes the electron-deficient nature of 3-halo-2-cyanopyridines to facilitate nucleophilic aromatic substitution followed by intramolecular cyclization.
Mechanism:
-
S_NAr: Thiolate displacement of the halogen at C3.
-
Thorpe-Ziegler: Intramolecular attack of the methylene anion on the nitrile at C2.
-
Tautomerization: Formation of the stable amino-ester.
Protocol:
-
Reagents:
-
3-Chloropyridine-2-carbonitrile (1.0 equiv)
-
Ethyl thioglycolate (1.1 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion, 2.5 equiv) OR Potassium Carbonate (
, 3.0 equiv) -
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.
-
-
Procedure (NaH variant for high speed):
-
Step 1: Suspend NaH (2.5 equiv) in anhydrous DMF at 0°C under
atmosphere. -
Step 2: Add ethyl thioglycolate (1.1 equiv) dropwise. Stir for 15 min to generate the thiolate.
-
Step 3: Add 3-chloropyridine-2-carbonitrile (1.0 equiv) slowly (exothermic).
-
Step 4: Heat the mixture to 60–80°C for 2–4 hours. Monitor by TLC/LCMS for disappearance of the pyridine.
-
Step 5 (Work-up): Pour the reaction mixture onto crushed ice/water. The product usually precipitates as a solid.
-
Step 6: Filter the solid, wash copiously with water (to remove DMF), and recrystallize from Ethanol/DMF.
-
Critical Note: Ensure the starting material is 3-chloro (not 2-chloro). Using 2-chloro-3-cyanopyridine will yield the [2,3-b] isomer.
Method B: The "Thiophene-First" Strategy (Friedländer Annulation)
This method builds the pyridine ring onto a thiophene core. It is ideal when the thiophene moiety is complex or when specific substitution at the pyridine C5/C6 positions is required.
Mechanism: Condensation of a 2-amino-aldehyde (or ketone) with an active methylene compound containing a ketone/aldehyde.[2]
Protocol:
-
Reagents:
-
3-Aminothiophene-2-carbaldehyde (1.0 equiv) [Note: Often unstable; prepare freshly or use the stable ester equivalent with stronger conditions].
-
Active Methylene: e.g., Acetylacetone, Ethyl acetoacetate, or Pyruvic acid (1.2 equiv).
-
Catalyst: Piperidine (cat.) or 10% KOH (aq).
-
Solvent: Ethanol (EtOH).
-
-
Procedure:
-
Step 1: Dissolve 3-aminothiophene-2-carbaldehyde in EtOH.
-
Step 2: Add the active methylene compound (e.g., pyruvic acid).
-
Step 3: Add catalytic piperidine (2–3 drops) and reflux for 4–8 hours.
-
Step 4: Cool to room temperature.
-
Step 5: If using pyruvic acid, the product is a carboxylic acid. Acidify with HCl to pH 3–4 to precipitate.
-
Step 6: Filter and wash with cold EtOH.
-
Optimization Tip: If the amino-aldehyde is unavailable, use methyl 3-aminothiophene-2-carboxylate . React it with a ketone using Polyphosphoric Acid (PPA) at 120°C. This forces the condensation and cyclization in one pot (Friedländer-like).
Method C: The Litvinenko Aza-[3+3] Annulation
A powerful method for synthesizing thieno[3,2-b]pyridin-5-ones .[1] This sequence involves a regioselective Michael addition followed by intramolecular amidation.
Protocol:
-
Reagents:
-
Procedure:
-
Step 1 (Coupling): Mix thiophen-3-amine, unsaturated acid, BOP, and DIPEA in DMF. Stir at RT for 12 h. This forms the amide intermediate.[2][5]
-
Step 2 (Cyclization): Add
(2.0 equiv) to the mixture and heat to 100°C. -
Step 3: The C2 position of the thiophene (nucleophilic enamine character) attacks the
-position of the alkene (Michael acceptor) or the amide nitrogen attacks the ester if an ester precursor was used. -
Correction based on Litvinenko (Ref 1): The pathway is often C-1,4 addition first (Michael addition of Thiophene C2 to the alkene) followed by N-1,2 addition (Amide formation).
-
Step 4: Work up by dilution with water and extraction with EtOAc.
-
Comparative Analysis of Methods
| Feature | Method A (Pyridine-First) | Method B (Thiophene-First) | Method C (Litvinenko) |
| Primary Bond Formed | C(thiophene)-S and C(thiophene)-C | C(pyridine)-N and C(pyridine)-C | C(pyridine)-C and C(pyridine)-N |
| Starting Material | 3-Halo-2-cyanopyridine | 3-Aminothiophene-2-carbonyl | Thiophen-3-amine |
| Key Intermediate | Thiolate / Nitrile | Schiff Base / Enamine | Acrylamide / Michael Adduct |
| Regiocontrol | Excellent (Dictated by SM) | Good (Dependent on ketone) | Good |
| Product Type | 3-Amino-2-carboxylates | 5,6-Substituted pyridines | Pyridin-5-ones |
| Scalability | High (Kg scale possible) | Moderate (Aldehyde stability) | Moderate (BOP cost) |
Mechanistic Visualization
The following diagram illustrates the mechanism for Method A , as it is the most widely applied route for drug discovery due to the accessibility of 3-aminothieno[3,2-b]pyridine-2-carboxylates.
Figure 2: Mechanistic flow of the base-mediated condensation of 3-chloropyridine-2-carbonitrile with ethyl thioglycolate.
Troubleshooting & Optimization
-
Regioisomer Contamination:
-
Incomplete Cyclization (Method A):
-
Issue: Intermediate sulfide isolated (S-alkylation only).
-
Solution: The Thorpe-Ziegler step requires a stronger base or higher heat. Switch from
/Acetone to /DMF or /THF.
-
-
Unstable Aldehydes (Method B):
-
Issue: 3-aminothiophene-2-carbaldehyde decomposes.
-
Solution: Generate the aldehyde in situ from the corresponding alcohol (via
oxidation) or use the oxime reduction method immediately prior to condensation.
-
References
-
Litvinenko, Y. A., et al. "Site-Dependent Modulation of Antitumor Activity and Fluorescence in Thieno[3,2-b]pyridin-5(4H)-ones." ResearchGate.
-
BenchChem Protocols. "Application Note and Protocol: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid." BenchChem.[2]
-
Claridge, S., et al. "Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity." MDPI Molecules.
-
Litvinov, V. P. "Thienopyridines: Synthesis, Properties, and Biological Activity." Russian Chemical Reviews.
-
Organic Chemistry Portal. "Friedländer Synthesis." Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 5. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Thieno[3,2-b]pyridine Scaffold Optimization
The following technical guide addresses the optimization of 5-Chloro-7-methylthieno[3,2-b]pyridine synthesis. This response is structured as a specialized support center resource for medicinal chemists and process development scientists.
Topic: Improving Yield & Purity of 5-Chloro-7-methylthieno[3,2-b]pyridine Document ID: TSP-THP-057 Audience: Senior Chemists, Process Engineers
Executive Summary & Pathway Logic
The synthesis of 5-Chloro-7-methylthieno[3,2-b]pyridine is a critical gateway to various kinase inhibitors (e.g., PI3K, VEGFR). The conventional route involves the condensation of methyl 3-aminothiophene-2-carboxylate with a
Low yields in this pathway typically stem from two "Valley of Death" phases:
-
Incomplete Thermal Cyclization: Failure to reach the activation energy required for the intramolecular alcohol elimination, leading to uncyclized enamine intermediates.
-
Chlorination Hydrolysis: Inefficient quenching of the phosphoryl chloride (
) intermediate, causing reversion to the pyridone or formation of phosphoric acid aggregates that trap the product.
Validated Synthesis Workflow
The following diagram outlines the critical control points (CCPs) where yield is lost and how to mitigate them.
Figure 1: Critical Control Points in the synthesis of 5-Chloro-7-methylthieno[3,2-b]pyridine.
Troubleshooting Guide: The "Why" and "How"
Module A: The Cyclization Step (Formation of the Pyridone Core)
The Issue: Researchers often report yields of <40% for the 5-oxo intermediate. The reaction mixture turns into a black, intractable tar, or the starting material remains uncyclized.
Q: Why is my condensation product not cyclizing? A: The formation of the thienopyridone ring via the Conrad-Limpach or similar approach is thermodynamically demanding.
-
Mechanism: The initial reaction between the amine and keto-ester forms an enamino ester . The subsequent ring closure requires the elimination of an alcohol molecule (methanol/ethanol).
-
The Fix: This cyclization is thermal . It rarely proceeds to completion below 240°C.
-
Protocol Shift: Do not use ethanol or toluene reflux. You must use a high-boiling solvent like Dowtherm A (diphenyl ether/biphenyl mixture) or neat diphenyl ether.
-
Temperature: Maintain an internal temperature of 250–260°C .
-
Apparatus: Use a Dean-Stark trap if you are performing a one-pot condensation-cyclization to remove water/alcohol continuously.
-
Q: How do I isolate the pyridone from Dowtherm A? A: Dowtherm A is difficult to remove by rotary evaporation due to its high boiling point (258°C).
-
Precipitation Method: Upon cooling the reaction mixture to ~60°C, add a non-polar anti-solvent such as hexane or diethyl ether . The polar pyridone product will precipitate out, while the impurities and Dowtherm A remain in the supernatant. Filtration yields a relatively clean solid.
Module B: The Chlorination Step (POCl3)
The Issue: The reaction turns into a viscous black oil, or the product hydrolyzes back to the starting pyridone during workup.
Q: Why does the reaction stall despite refluxing in POCl3? A: The thienopyridone oxygen is less nucleophilic than simple amides due to aromatic delocalization.
-
Catalysis: Pure
is often insufficient. Add a catalytic amount of DMF (Vilsmeier-Haack activation) or a base like N,N-dimethylaniline to act as a proton scavenger and accelerate the formation of the chlorophosphonium intermediate. -
Stoichiometry: Use a large excess of
(5–10 equivalents) as it serves as both reagent and solvent.
Q: How do I prevent "tar" formation during quenching?
A: The "tar" is often polymerized material formed by the violent exotherm when excess
-
Controlled Quench: Never add water to the reaction. Add the reaction mixture dropwise to crushed ice with vigorous stirring.
-
pH Control: Maintain the pH between 7 and 8 using solid
or a saturated solution. Strongly acidic conditions during workup can protonate the pyridine nitrogen, trapping it in the aqueous phase, while strongly basic conditions can induce hydrolysis of the chloride.
Optimized Experimental Protocol
Step 1: Synthesis of 7-Methylthieno[3,2-b]pyridin-5(4H)-one
Reference Standard: Adapted from general thienopyridine synthesis methodologies [1, 2].
-
Reagents: Methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq), Ethyl acetoacetate (1.2 eq), p-Toluenesulfonic acid (cat.), Dowtherm A (10 mL/g).
-
Condensation: Heat the amine, keto-ester, and acid catalyst in toluene with a Dean-Stark trap at 110°C until water evolution ceases (formation of enamine). Evaporate toluene.
-
Cyclization: Dissolve the residue in Dowtherm A. Heat rapidly to 250°C for 1–3 hours. Monitor by LCMS (look for M-EtOH mass loss).
-
Workup: Cool to room temperature. Dilute with Hexanes (3x volume). Filter the precipitate.[1] Wash with diethyl ether to remove residual high-boiling solvent.
-
Yield Expectation: 70–85% (Tan/Brown solid).
Step 2: Chlorination to 5-Chloro-7-methylthieno[3,2-b]pyridine
Reference Standard: Chlorination protocols for fused pyridines [3].
-
Reagents: 7-Methylthieno[3,2-b]pyridin-5(4H)-one (1.0 eq),
(8.0 eq), DMF (3 drops per gram). -
Reaction: Suspend the solid in
. Add DMF.[2][3][4] Heat to reflux (105°C) for 3–5 hours. The suspension should become a clear solution. -
Quench: Concentrate
under reduced pressure (rotavap with KOH trap). Pour the thick residue slowly onto crushed ice/water (500g per 10g product) . -
Neutralization: Adjust pH to ~8 with sat.
. Extract with Ethyl Acetate or DCM. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Yield Expectation: 60–80% (Off-white/Yellow solid).
Comparison of Solvents & Conditions
| Parameter | Standard Condition (Low Yield) | Optimized Condition (High Yield) | Reason for Improvement |
| Cyclization Solvent | Ethanol or Toluene (Reflux) | Dowtherm A or Diphenyl Ether (250°C) | Thermal energy required to overcome activation barrier for ring closure. |
| Chlorination Reagent | Neat | Formation of Vilsmeier reagent increases electrophilicity of phosphorus. | |
| Quenching Method | Adding water to reaction | Adding reaction to Ice + | Controls exotherm; prevents acid-catalyzed hydrolysis of the product. |
| Purification | Direct Crystallization | Acid/Base Extraction or Column | Removes phosphorous byproducts that co-precipitate. |
Frequently Asked Questions (FAQs)
Q: Can I use PCl5 instead of POCl3?
A: Yes, a mixture of
Q: My product is trapped in the aqueous layer after quenching. Why?
A: The pyridine nitrogen is basic. If the quench is too acidic (due to HCl generation from
Q: Is the 7-methyl group stable during chlorination?
A: Generally, yes. However, under radical conditions (e.g., presence of light, peroxides), benzylic (or pseudo-benzylic) chlorination can occur. Perform the reaction under an inert atmosphere (
References
-
General Synthesis of Thieno[3,2-b]pyridines: Source: Barker, D., et al. "Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan." RSC Advances, 2011. Context: Describes the condensation and cyclization logic for thienopyridine scaffolds. URL:[Link]
-
Cyclization Methodologies (Conrad-Limpach Analogues): Source: MDPI. "Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates." Context: Provides protocols for the formation of the pyridine ring on the thiophene core. URL:[Link][5]
-
Chlorination Optimization (POCl3/PCl5): Source: Indian Chemical Society. "POCl3-PCl5 mixture: A robust chlorinating agent."[6] Context: details the mechanistic advantages of using mixed phosphorous reagents for difficult substrates. URL:[Link] (General reference for POCl3 methodology in heterocycles).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
Technical Support Center: Solubilizing 5-Chloro-7-methylthieno[3,2-b]pyridine for NMR Analysis
Welcome to the technical support guide for the effective solubilization of 5-Chloro-7-methylthieno[3,2-b]pyridine for Nuclear Magnetic Resonance (NMR) analysis. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this and similar heterocyclic compounds. Our goal is to provide a logical, step-by-step troubleshooting framework grounded in physicochemical principles to ensure you acquire high-quality, reproducible NMR data.
The thienopyridine scaffold is a cornerstone in medicinal chemistry, but its aromatic, semi-rigid nature can present solubility hurdles.[1][2] A poorly dissolved sample will yield a non-representative spectrum with broad lines, an uneven baseline, and poor signal-to-noise, ultimately compromising structural elucidation and purity assessment.[3][4] This guide moves from the most common starting points to more advanced techniques, explaining the rationale behind each step.
Part 1: Foundational Steps & Initial Solvent Screening
The first and most critical step is selecting an appropriate deuterated solvent. The choice is governed by the principle of "like dissolves like," where a solute's polarity dictates its affinity for a solvent.[5] 5-Chloro-7-methylthieno[3,2-b]pyridine, a substituted heterocyclic aromatic compound, is expected to have low to moderate polarity.
FAQ: What is the best initial solvent to try for dissolving 5-Chloro-7-methylthieno[3,2-b]pyridine?
Answer: The recommended starting solvent is Chloroform-d (CDCl₃) .
Rationale & Expertise: CDCl₃ is the most widely used NMR solvent for several key reasons: it effectively dissolves a vast range of organic compounds, it is relatively inexpensive, and its low boiling point (61.2°C) facilitates easy sample recovery via evaporation.[6][7] Given the molecular structure of the target compound, CDCl₃ represents the highest probability for initial success.
Protocol 1: Standard Dissolution Test in Chloroform-d
-
Weigh Sample: Accurately weigh 5-10 mg of 5-Chloro-7-methylthieno[3,2-b]pyridine directly into a clean, dry vial.
-
Add Solvent: Using a glass pipette, add approximately 0.6-0.7 mL of Chloroform-d (CDCl₃).
-
Promote Dissolution: Gently vortex the vial for 30-60 seconds. If solid remains, sonicate the sample in a water bath for 2-5 minutes.
-
Visual Inspection: Carefully inspect the solution against a bright background. It should be optically clear and free of any suspended particles.[8]
-
Filtration (Critical Step): Filter the solution through a pipette packed with a small, tight plug of glass wool directly into a clean, high-quality NMR tube.[9] This removes any microparticulates that can severely degrade spectral quality by distorting magnetic field homogeneity.
-
Acquire Spectrum: Proceed with NMR data acquisition.
If the compound dissolves completely, you have successfully prepared your sample. If not, proceed to the troubleshooting guide in Part 2.
Table 1: Properties of Common Deuterated NMR Solvents
This table serves as a quick reference for selecting alternative solvents based on their physical and spectral properties.
| Solvent | Formula | Typical ¹H Shift (ppm) | ¹³C Shift (ppm) | Boiling Point (°C) | Polarity | Key Characteristics |
| Chloroform-d | CDCl₃ | 7.26 | 77.16 | 61.2 | Low | The universal starting point for most organic compounds.[6][7] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | 29.84, 206.26 | 56.5 | Medium | Good for moderately polar compounds; highly volatile.[10] |
| Acetonitrile-d₃ | CD₃CN | 1.94 | 1.32, 118.26 | 81.6 | Medium | A more polar aprotic option.[10] |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 2.50 | 39.52 | 189.0 | High | Excellent solvent for polar compounds; very hygroscopic and difficult to remove.[7][11] |
| Methanol-d₄ | CD₃OD | 3.31, 4.87 (OH) | 49.00 | 64.7 | High (Protic) | Useful for polar compounds; exchangeable protons (-OH, -NH) may be lost or broadened.[11] |
| Deuterium Oxide | D₂O | ~4.79 | N/A | 101.4 | High (Protic) | For water-soluble compounds and salts.[12] |
Data compiled from various sources.[10][11][13][14] Chemical shifts can vary slightly with temperature and concentration.
Part 2: Troubleshooting Guide for Poor Solubility
If your compound fails to dissolve in CDCl₃, a systematic approach is necessary to find a suitable solvent system. The following workflow and FAQs will guide you through the process.
Logical Workflow for Solubility Troubleshooting
Below is a visual guide to the decision-making process when encountering a poorly soluble compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. nmxresearch.com [nmxresearch.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 8. Sample requirements - Analyzing NMR data [airen.bcm.umontreal.ca]
- 9. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 10. labs.chem.byu.edu [labs.chem.byu.edu]
- 11. ukisotope.com [ukisotope.com]
- 12. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 14. chem.washington.edu [chem.washington.edu]
Technical Support Center: Troubleshooting 7-Methyl Steric Hindrance in Cross-Coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in synthetic chemistry and drug development: steric hindrance at the 7-methyl position during cross-coupling reactions .
The 7-methyl group introduces severe rotational barriers and spatial shielding that heavily impact catalytic cycles—specifically oxidative addition, transmetalation, and reductive elimination. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols for both heterocyclic cores (e.g., indoles) and nucleoside cores (e.g., 7-methylguanosine).
Section 1: Heterocyclic Cores – Navigating Adjacent Steric Bulk in Indoles
FAQ 1: Why do standard N-protecting groups fail on 7-methylindoles, and how does this affect subsequent coupling?
Causality: The 7-methyl group is spatially adjacent to the N1 position. Rigid, bulky protecting groups like Triisopropylsilyl (TIPS) or p-Toluenesulfonyl (Ts) have large Tolman cone angles that physically clash with the 7-methyl protons. This steric penalty prevents successful N-protection [1]. If the indole NH remains unprotected, it can poison palladium catalysts or lead to competing N-arylation during subsequent C2/C3 cross-coupling (e.g., Negishi or Buchwald-Hartwig reactions). Solution: Utilize a flexible, linear protecting group such as SEM (2-(trimethylsilyl)ethoxymethyl), which can dynamically contort to bypass the 7-methyl spatial clash [1].
FAQ 2: How do I overcome low yields in cross-dehydrogenative coupling (CDC) with methylated indoles?
Causality: In CDC reactions between quinazoline-3-oxides and indoles, a methyl group at the 2-position or 7-position sterically blocks the approach of the copper-activated intermediate, lowering transmetalation efficiency . Furthermore, indoles containing electron-withdrawing and bulky N-protecting groups (e.g., N-tosyl) completely halt the transformation . Solution: Ensure the N-position is either unprotected (if the catalyst system allows) or protected with a minimal-footprint alkyl group (like N-methyl) to reduce cumulative steric bulk.
Quantitative Data: Impact of Steric Hindrance on Indole CDC Yields
| Indole Substrate | Coupling Partner | Yield (%) | Steric Impact & Mechanistic Observation |
| Indole (Unsubstituted) | Quinazoline-3-oxide | 86 | Baseline reactivity; no steric clash at C2/C7. |
| 2-Methylindole | Quinazoline-3-oxide | 71 | Moderate steric hindrance lowers transmetalation efficiency. |
| 7-Methylindole | Quinazoline-3-oxide | < 50 | Severe steric shielding; requires highly active co-catalysts. |
| N-Tosyl-indole | Quinazoline-3-oxide | 0 | Electron-withdrawing & bulky group completely halts reaction. |
(Data extrapolated from CDC optimization studies )
Protocol 1: SEM-Protection of 7-Methylindoles for Downstream Coupling
Self-Validating System: Low-temperature control (-10 °C) is mandated to prevent the decomposition of the sensitive 3-halo-7-methylindole intermediate prior to protection.
-
Preparation: Dissolve the 7-methylindole derivative (1.0 eq) in anhydrous DMF and cool strictly to -10 °C under a nitrogen atmosphere.
-
Deprotonation: Add NaH (60% dispersion, 1.1 eq) portion-wise. Stir for 30 minutes. Note: Strict temperature adherence prevents side reactions.
-
Protection: Add SEM-Cl (1.1 eq) dropwise via syringe. The flexible SEM group bypasses the steric clash at the 7-methyl position [1].
-
Quench: Warm the reaction to 0 °C, stir for 1 hour, and quench with aqueous NH₄Cl. Extract with EtOAc and purify via silica gel chromatography.
Logical pathway showing how flexible N-protection bypasses 7-methyl steric clashes.
Section 2: Nucleoside Cores – C8 Suzuki-Miyaura Coupling on 7-Methylguanosine (m7G)
FAQ 3: Why does Suzuki-Miyaura coupling fail at the C8 position of m7G compared to standard guanosine?
Causality: N7-methylation of guanine introduces a positive charge, withdrawing electron density from the imidazole ring. While this makes the C8 position more electrophilic, it simultaneously makes the ring highly susceptible to base-catalyzed hydrolysis (ring-opening) [2]. Furthermore, the N7-methyl group creates a severe steric wall directly adjacent to the C8 reaction site. Standard Suzuki conditions (high pH, >90 °C) will destroy the starting material before transmetalation can occur. Solution: Tightly control the pH between 8.0 and 8.5 and limit the temperature to 70 °C. Use a highly active, water-soluble palladium complex like Pd(OAc)₂ with TPPTS to accelerate the coupling before degradation occurs [2].
Quantitative Data: Optimization of C8-Suzuki Coupling on m7G Cap Analogs
| Boronic Acid Type | Equivalents | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Phenylboronic acid | 1.5 - 2.0 | 70 | 1 - 2 | 60 - 80 | High reactivity; standard conditions suffice. |
| Methylboronic acid | 10.0 | 70 | 4 - 6 | 30 - 45 | Low reactivity (pKa ≈ 10); requires large excess. |
| Cyclopropylboronic acid | 10.0 | 70 | 4 - 6 | 35 - 50 | Steric bulk and low reactivity necessitate excess. |
(Data derived from the synthesis of m7G molecular rotors [2])
Protocol 2: Aqueous Suzuki-Miyaura Coupling at the C8-Position of m7G
Self-Validating System: The protocol includes an in-process pH check. If the pH exceeds 8.5, the reaction must be immediately buffered to prevent irreversible imidazole ring opening.
-
Reagent Mixing: In a Schlenk tube, dissolve 8-bromo-m7G (1.0 eq) and the appropriate boronic acid (1.5 eq for aryl; up to 10.0 eq for less reactive alkyl boronic acids) in degassed water [2].
-
Catalyst Formation: Add Pd(OAc)₂ (0.05 eq) and TPPTS (triphenylphosphine-3,3′,3″-trisulfonic acid trisodium salt, 0.15 eq) to form the water-soluble catalyst complex in situ [2].
-
pH Calibration (Critical): Adjust the pH strictly to 8.0–8.5 using an inorganic base (e.g., Na₂CO₃). Verify with a calibrated pH meter. Do not exceed pH 8.5.
-
Heating: Heat the reaction to 70 °C for 1–4 hours under an inert argon atmosphere.
-
Monitoring & Purification: Monitor the reaction via RP-HPLC. Quench the reaction by cooling to room temperature and purify the C8-substituted m7G product via preparative HPLC.
Workflow for C8-Suzuki coupling of m7G balancing reactivity and ring stability.
References
-
Phillips, J. G., Jaworska, M., & Lew, W. "A Practical Synthesis of 1-N-SEM-Protected 3-Iodo-7-methyl-2-piperidin-3-ylindole." Synthesis, 2009(24), 4149-4153.
-
"Copper-catalyzed cross-dehydrogenative coupling between quinazoline-3-oxides and indoles." RSC Advances, 2019, 9, 5288-5292.
-
Wojtczak, B. A., et al. "Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki–Miyaura Cross-Coupling: Discovery of 7-Methylguanosine-Based Molecular Rotors." The Journal of Organic Chemistry, 2023, 88(11), 6827-6846.
Sources
Technical Support Center: Recrystallization of 5-Chloro-7-methylthieno[3,2-b]pyridine
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the purification of 5-Chloro-7-methylthieno[3,2-b]pyridine via recrystallization. This document offers foundational principles, step-by-step protocols for solvent selection, and a troubleshooting guide to address common challenges encountered during the purification of this and similar heterocyclic compounds.
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses fundamental questions regarding the selection of an appropriate solvent system, which is the most critical step for a successful recrystallization.[1]
Q1: What are the ideal properties of a recrystallization solvent for 5-Chloro-7-methylthieno[3,2-b]pyridine?
The perfect solvent for recrystallizing any compound, including 5-Chloro-7-methylthieno[3,2-b]pyridine, is one where the desired compound has high solubility at the solvent's boiling point but low solubility at low temperatures (e.g., room temperature or in an ice bath).[2][3] This temperature-dependent solubility differential is the driving force for crystallization.
The four key criteria for an ideal solvent are:
-
High Temperature Coefficient: The compound should be very soluble in the hot solvent but sparingly soluble or insoluble in the cold solvent.[2] This allows for maximum recovery of the purified product upon cooling.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after the desired product crystallizes).[3]
-
Chemical Inertness: The solvent must not react with the compound.[2]
-
Volatility and Safety: The solvent should have a boiling point lower than the melting point of the compound to prevent "oiling out."[4] It should also be volatile enough to be easily removed from the final crystals and possess a favorable safety profile (non-toxic, non-flammable).[2][5]
Q2: Since specific solubility data for 5-Chloro-7-methylthieno[3,2-b]pyridine is not readily published, how should I select a starting solvent?
A systematic, small-scale solvent screening is the most effective approach.[6] This involves testing the solubility of a small amount of your crude material in various solvents. The goal is to identify a solvent that fits the criteria mentioned in Q1. For thienopyridine derivatives, which are moderately polar heterocyclic compounds, a range of common organic solvents should be tested.[1]
A detailed protocol for this screening is provided in the "Experimental Protocols" section below.
Q3: What common solvents are good starting points for screening thienopyridine derivatives?
Based on the general principle of "like dissolves like," you should screen solvents across a range of polarities.[4] Good candidates include alcohols, esters, and aromatic hydrocarbons. Sometimes, a single solvent is not ideal, and a mixed-solvent system is required.[7]
The following table summarizes potential solvents to screen.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | Often a good starting point for moderately polar compounds containing nitrogen and sulfur heterocycles. Can be used in a mixed-solvent system with water.[4] |
| Isopropanol (IPA) | 82 | Polar Protic | Similar to ethanol but slightly less polar; can offer different solubility characteristics. |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent that is less polar than alcohols. Often used for recrystallizing drug intermediates. |
| Toluene | 111 | Non-polar | The aromatic ring can interact favorably with the thienopyridine core. Its higher boiling point allows for a large temperature gradient. |
| Heptane/Hexane | 98 / 69 | Non-polar | Generally, the compound will be insoluble in these. They are excellent "anti-solvents" to use in a mixed-solvent system with a more polar, soluble solvent like Ethyl Acetate or Toluene.[6][7] |
| Acetone | 56 | Polar Aprotic | A strong, polar aprotic solvent. Its low boiling point can sometimes be a disadvantage, but it is a good screening candidate.[6] |
Table 1. Potential starting solvents for screening the recrystallization of 5-Chloro-7-methylthieno[3,2-b]pyridine.
Part 2: Experimental Protocols & Methodologies
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to efficiently identify a suitable single or mixed solvent system using a minimal amount of crude product.
Materials:
-
Crude 5-Chloro-7-methylthieno[3,2-b]pyridine
-
Small test tubes or vials
-
A selection of solvents from Table 1
-
Pasteur pipettes
-
Heating block or sand bath
-
Ice-water bath
Procedure:
-
Place approximately 10-20 mg of the crude solid into several separate test tubes.
-
Add a potential solvent dropwise (e.g., 0.5 mL) to each test tube at room temperature.[8] Agitate the mixture. If the solid dissolves completely, the solvent is unsuitable as a single solvent because the compound is too soluble at low temperatures.[6][8]
-
If the solid does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point.[6] Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the clear, hot solution to cool slowly to room temperature. Observe if crystal formation occurs.
-
If crystals form, place the test tube in an ice-water bath for 15-20 minutes to maximize the yield.[8] A good solvent will produce a significant amount of crystalline precipitate.
-
If no single solvent is ideal, attempt a mixed-solvent system. Dissolve the compound in a minimum amount of a hot "good" solvent (one in which it is soluble). Then, add a "bad" or "anti-solvent" (one in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy.[7][9] Add one or two drops of the "good" solvent to clarify the solution, then allow it to cool as described above.
Visualization: Solvent Selection Workflow
The following diagram outlines the logical steps for selecting an appropriate recrystallization solvent system.
Caption: A flowchart for systematic solvent screening.
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the recrystallization process.
Q1: My compound will not crystallize from the solution upon cooling. What should I do?
This is a common issue often caused by either using too much solvent or the solution becoming supersaturated.[10]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10][11]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for crystallization.[10][11]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[10] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.
-
Cool to a Lower Temperature: Ensure the flask is thoroughly chilled in an ice-water bath for at least 30 minutes.[8][11]
Q2: My product has separated as an oil instead of crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to the presence of impurities or rapid cooling.[10]
Solutions:
-
Re-dissolve and Cool Slowly: Heat the solution until the oil completely redissolves. You may need to add a small amount of additional hot solvent to ensure everything is in solution.[11]
-
Slow Cooling: Allow the flask to cool as slowly as possible. Insulating the flask with a cloth or paper towels can help. Slow cooling favors the formation of an ordered crystal lattice over an amorphous oil.[10]
-
Change Solvent System: If slow cooling fails, the boiling point of your solvent may be too high relative to your compound's melting point. Consider using a lower-boiling point solvent or adjusting the ratio in a mixed-solvent system.
Q3: The recovery of my purified product is very low. What went wrong?
Low recovery is typically caused by one of two issues: using an excessive amount of solvent or the compound having significant solubility even in the cold solvent.[11]
Solutions:
-
Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much will keep a larger portion of your product dissolved in the mother liquor after cooling.[4][11]
-
Evaporate Mother Liquor: You can often recover a second crop of crystals by reducing the volume of the mother liquor (the leftover solution after filtration) by about half and re-cooling. Note that this second crop may be less pure than the first.[11]
-
Change Solvents: If your compound remains too soluble even when cold, the chosen solvent is not ideal. Re-screen for a solvent in which the compound is less soluble at low temperatures.
Q4: My final product is still colored or appears impure. What are my options?
This indicates that the initial recrystallization did not effectively remove all impurities.
Solutions:
-
Second Recrystallization: Simply repeat the recrystallization process on the purified material. This is often sufficient to remove remaining impurities.
-
Pre-Purification: If the crude material is very impure, a preliminary purification step may be necessary. A quick filtration through a small plug of silica gel can remove highly polar or non-polar impurities before recrystallization.[11]
-
Use Activated Charcoal: If the impurity is colored, you can sometimes remove it by adding a very small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb your desired product.[12]
Visualization: Troubleshooting Crystallization Failures
Caption: Decision tree for troubleshooting crystallization failure.
References
-
Chem355 Labbook-2020. (n.d.). Retrieved from [Link]
-
Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]
-
Recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]
-
Lab Procedure: Recrystallization - LabXchange. (2024, January 23). Retrieved from [Link]
-
3.3F: Mixed Solvents - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
- Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom. (n.d.).
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - MDPI. (2018, April 28). Retrieved from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
- Preparation method of thienopyridine compound. (n.d.).
-
Recrystallization | Organic Chemistry I Lab - University of Richmond Blogs. (n.d.). Retrieved from [Link]
-
Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were - Rsc.org. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. mt.com [mt.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recrystallization | Organic Chemistry I Lab [blog.richmond.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Minimizing side reactions during chlorination of 7-methylthieno[3,2-b]pyridine
Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges during the halogenation of fused bicyclic systems.
Chlorination of 7-methylthieno[3,2-b]pyridine is notoriously difficult due to competing reactive sites: the electron-rich thiophene ring (target), the oxidation-prone sulfur atom, and the highly activated benzylic-like 7-methyl group. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot side reactions and achieve high-yielding, regioselective C-2 chlorination.
Troubleshooting Guide & FAQs
Q1: Why am I seeing significant chlorination at the 7-methyl group instead of the thiophene ring, and how do I prevent it? Causality & Solution: The 7-methyl group on the pyridine ring is highly susceptible to radical-mediated benzylic halogenation. When using non-polar solvents (like CCl₄ or CHCl₃) or exposing the reaction to ambient light and heat, homolytic cleavage of the chlorinating agent generates free chlorine radicals. These radicals abstract a hydrogen from the 7-methyl group, forming a resonance-stabilized intermediate that rapidly reacts to form 7-(chloromethyl)thieno[3,2-b]pyridine. Actionable Fix: Shift the mechanism strictly to Electrophilic Aromatic Substitution (EAS). Use N-chlorosuccinimide (NCS) in a polar aprotic solvent like anhydrous DMF. Wrap the reaction flask in aluminum foil to exclude light, and maintain the temperature between 0°C and 25°C to suppress radical initiation.
Q2: My LC-MS shows M+16 and M+32 byproduct peaks. What is causing this, and how can I eliminate it? Causality & Solution: These mass shifts correspond to the formation of sulfoxides (+16 Da) and sulfones (+32 Da). The sulfur atom in the thieno[3,2-b]pyridine core is highly prone to electrophilic oxidation 1. This occurs when moisture is present in the reaction mixture, reacting with chlorinating agents to form hypochlorous acid (HOCl), a strong oxidant. Oxidative conditions have been well-documented to convert thienopyridines into their corresponding S-oxides [[2]](). Actionable Fix: Ensure strictly anhydrous conditions. Flame-dry all glassware, use anhydrous solvents packed under argon, and perform the reaction under an inert atmosphere. Avoid using elemental chlorine gas or hypochlorites if moisture cannot be perfectly controlled.
Q3: How do I maximize regioselectivity for the C-2 position over the C-3 position? Causality & Solution: In thieno[3,2-b]pyridines, the C-2 position is kinetically favored for electrophilic attack due to the stabilization of the Wheland intermediate by the adjacent sulfur atom's lone pairs. However, the C-3 position is also electron-rich 3. High temperatures or excess equivalents of the chlorinating agent will overcome the activation energy difference, leading to 2,3-dichloro side products. Actionable Fix: Strictly limit the chlorinating agent to 1.02–1.05 equivalents. Add the reagent dropwise or in small portions at 0°C to prevent localized concentration spikes and exothermic heating.
Quantitative Impact of Reaction Conditions on Chlorination Profiles
| Chlorinating Agent | Solvent System | Environmental Conditions | Target Yield (2-Chloro) | Major Side Reaction | Side Product (%) |
| NCS (1.02 eq) | Anhydrous DMF | 0°C to RT, Dark, Argon | 82 - 88% | None significant | < 5% |
| NCS (1.05 eq) | CCl₄ | 80°C, Ambient Light | 15% | 7-(Chloromethyl) (Radical) | ~70% |
| Cl₂ gas (1.1 eq) | CH₂Cl₂ (Trace H₂O) | 0°C | 35% | S-Oxidation (Sulfoxides) | ~45% |
| SO₂Cl₂ (2.0 eq) | CHCl₃ | 65°C, Reflux | 25% | Polychlorination (2,3-dichloro) | ~60% |
Mechanistic Pathway Visualization
Reaction pathways of 7-methylthieno[3,2-b]pyridine chlorination and associated side reactions.
Self-Validating Protocol: Regioselective C-2 Chlorination
Objective: Achieve >85% yield of 2-chloro-7-methylthieno[3,2-b]pyridine while suppressing radical benzylic chlorination and sulfur oxidation.
Step 1: System Preparation (Moisture & Light Exclusion)
-
Flame-dry a 100 mL two-neck round-bottom flask under vacuum and backfill with ultra-pure Argon.
-
Wrap the exterior of the flask completely in aluminum foil.
-
Causality: Blocking photon-initiated pathways completely shuts down the radical abstraction of the 7-methyl protons.
Step 2: Substrate Dissolution
-
Charge the flask with 7-methylthieno[3,2-b]pyridine (10.0 mmol).
-
Add 25 mL of anhydrous DMF (water content <50 ppm). Stir until complete dissolution.
-
Validation Check: The solution must be completely clear and homogeneous. Any turbidity indicates moisture contamination in the DMF, which will inevitably lead to S-oxidation.
-
Causality: The highly polar nature of DMF stabilizes the ionic Wheland intermediate of the EAS pathway, kinetically favoring ring chlorination over radical pathways.
Step 3: Controlled Electrophilic Addition
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Add N-Chlorosuccinimide (NCS, 10.2 mmol, 1.02 eq) in five equal portions over 30 minutes.
-
Causality: Portion-wise addition prevents exothermic spikes that could provide the thermal activation energy required for C-3 over-chlorination.
Step 4: Reaction Maturation
-
Allow the reaction to stir at 0°C for 1 hour, then gradually warm to room temperature (20°C) for an additional 3 hours. Monitor via LC-MS.
Step 5: Self-Validating Quench
-
Quench the reaction by adding 15 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.
-
Validation Check: The mixture must transition from a faint yellow/green tint to a milky white or colorless suspension. This visual change definitively confirms the complete reduction of any unreacted electrophilic chlorine, ensuring no oxidative S-oxidation occurs during the concentration phase.
Step 6: Isolation
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with a 5% LiCl aqueous solution (to remove residual DMF), followed by brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
References
-
Chemistry of thienopyridines. XII. Selective formation of N-oxides, sulfoxides, and sulfones in some tricyclic systems. Source: Journal of Heterocyclic Chemistry URL:1
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series Source: ACS Omega URL:2
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation Source: MDPI URL:3
Sources
Stability of 5-Chloro-7-methylthieno[3,2-b]pyridine under basic conditions
Topic: Stability of 5-Chloro-7-methylthieno[3,2-b]pyridine under basic conditions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, Process Chemists[1][2]
Executive Technical Summary
Compound: 5-Chloro-7-methylthieno[3,2-b]pyridine CAS: (Analogous scaffolds: 90690-91-8, 2573798-40-8) Core Reactivity Profile: This scaffold features a fused thieno-pyridine system.[1][2] The nitrogen atom at position 4 exerts a strong electron-withdrawing effect, significantly activating specific positions on the ring:
-
Position 5 (C-Cl): Highly susceptible to Nucleophilic Aromatic Substitution (
) due to its position ortho to the ring nitrogen.[2][3] -
Position 7 (C-Me): The methyl protons are para to the ring nitrogen, rendering them acidic (
in DMSO, comparable to 4-picoline).[1][2]
Stability Verdict: The compound is moderately unstable under basic conditions depending on the nature of the base (nucleophilic vs. non-nucleophilic) and temperature.[2][3] It is prone to chloride displacement by alkoxides/amines and methyl deprotonation by strong organometallic bases.[2][3]
Interactive Troubleshooting Guide
Scenario A: "I see a new impurity peak (+31 Da or +14 Da) after stirring in methanol/ethanol with base."
Diagnosis: Nucleophilic Aromatic Substitution (
-
Observation: LCMS shows M-Cl+OMe (
) or M-Cl+OEt ( mass shift? No, Cl is 35, OMe is 31.[2][3] Shift is .[1][2] Wait. Cl (35) replaced by OMe (31).[2][3] Mass change: .[2][3] Cl (35) replaced by OEt (45).[2][3] Mass change: ).[2][3] -
Correction: Switch to non-nucleophilic alcoholic solvents (e.g.,
-Amyl alcohol) or, preferably, aprotic polar solvents (DMF, DMSO, acetonitrile) if the reaction permits.
Scenario B: "The reaction mixture turned dark/black upon adding LDA or n-BuLi."
Diagnosis: Unintended Deprotonation / Polymerization.[2][3] Mechanism: The 7-methyl group is "picoline-like."[1][2] Strong, non-nucleophilic bases will deprotonate this methyl group to form a benzylic-type anion.[1][2] This anion can attack unreacted starting material (displacing the 5-Cl) or undergo oxidative dimerization, leading to complex mixtures and tars.[2]
-
Correction: Avoid bases with
unless functionalization of the methyl group is the intended goal. For cross-couplings, use weaker inorganic bases ( , ).[2]
Scenario C: "Yield is low during Suzuki coupling; starting material is consumed but product is missing."
Diagnosis: Hydrolysis to Pyridone.[2][3]
Mechanism: Under aqueous basic conditions (e.g.,
-
Correction:
Mechanistic Visualization
The following diagram illustrates the competing pathways that dictate stability.
Figure 1: Competing reaction pathways for 5-Chloro-7-methylthieno[3,2-b]pyridine under various basic conditions.
Base Compatibility Matrix
Use this table to select the appropriate base for your transformation.
| Base Class | Examples | Compatibility | Risk Factor |
| Weak Inorganic | High | Minimal.[1][2] Safe for use in non-nucleophilic solvents at RT.[2][3] | |
| Strong Inorganic | Moderate | Safe at RT.[2][3] At high temps ( | |
| Nucleophilic | Low | High Risk. Rapid | |
| Amine Bases | High | Excellent stability.[2][3] Recommended for acylations or mild couplings.[2][3] | |
| Strong Organometallic | LDA, LiHMDS, | Very Low | Critical Risk. Deprotonates 7-Me group ( |
Standard Operating Procedure (SOP): Stability Monitoring
If you must expose the compound to basic conditions for >1 hour, validate stability using this protocol.
Materials
-
Test Solvent: The solvent intended for reaction (e.g., THF, DMF).[2]
-
Base: The specific base intended for use (e.g.,
).[2][4]
Protocol
-
Preparation: Dissolve 10 mg of 5-Chloro-7-methylthieno[3,2-b]pyridine in 1 mL of solvent.
-
Control: Take a 50 µL aliquot before adding base. Dilute in neutral acetonitrile for LCMS (
). -
Stress Test: Add 2 equivalents of the base. Stir at the intended reaction temperature.
-
Sampling: Take aliquots at 1h, 4h, and 24h.
-
Analysis:
Frequently Asked Questions (FAQ)
Q: Can I use this compound in a Suzuki coupling with aqueous base? A: Yes, but time and temperature are critical.
-
Recommendation: Use mild bases like
or .[2][3] Limit reaction time to <4 hours at .[1][2][3] If the reaction is sluggish, switch to anhydrous conditions (e.g., , , Dioxane) to prevent hydrolysis of the chloride [1].[2]
Q: Is the 7-methyl group acidic enough to react with benzaldehyde?
A: Yes. Under conditions like
Q: How should I store the solid material? A: While the solid is relatively stable, the electron-deficient ring makes it sensitive to moisture over time.[2]
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12415568, 5-chlorothieno[3,2-b]pyridine.[1][2] (General reactivity of the core scaffold).[2][3] Available at: [Link]
-
RSC Advances. Directed nucleophilic aromatic substitution reaction of thieno[3,2-b]pyridine derivatives. (Mechanistic insight into SNAr on this scaffold). Available at: [Link]
-
Google Patents. Process for the preparation of thieno[3,2-b]pyridine derivatives.[2][3] (Discusses methyl group reactivity and condensation reactions). Available at:
Sources
- 1. GB2166730B - 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno (3,2-c) pyridine - Google Patents [patents.google.com]
- 2. 5,7-Dichlorothieno[3,2-b]pyridine | C7H3Cl2NS | CID 12628602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Metal Impurity Removal in Thienopyridine Synthesis
Welcome to the technical support center for professionals engaged in the synthesis of thienopyridine-based pharmaceutical intermediates. The increasing use of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, in constructing the thienopyridine scaffold has made the effective removal of residual metal catalysts a critical challenge.[1] Failure to adequately remove these impurities can compromise downstream catalytic processes, impact the stability of the final Active Pharmaceutical Ingredient (API), and pose significant safety risks, leading to non-compliance with stringent regulatory standards like the ICH Q3D guidelines for elemental impurities.[2][3][4]
This guide provides in-depth, field-proven insights through a series of Frequently Asked Questions (FAQs) and detailed troubleshooting protocols. Our goal is to empower you to diagnose issues, select the appropriate purification strategy, and confidently reduce metal contaminants to parts-per-million (ppm) levels or lower.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual palladium from thienopyridine intermediates a critical process step?
Residual palladium is a major concern for three primary reasons:
-
Patient Safety & Regulatory Compliance: Palladium and other transition metals are classified as elemental impurities with established Permitted Daily Exposure (PDE) limits by regulatory bodies.[3][4] For oral medications, the PDE for palladium is 100 µ g/day , which translates to a specific ppm limit based on the drug's daily dosage.[4] Exceeding these limits can lead to regulatory rejection of the drug substance.
-
Catalyst Poisoning: If the thienopyridine intermediate is used in subsequent catalytic steps (e.g., hydrogenations), residual palladium can poison the catalyst, leading to sluggish or incomplete reactions and low yields.[5]
-
API Stability and Quality: Metal impurities can sometimes catalyze degradation pathways, reducing the shelf-life and stability of the final API.[6] They are considered critical quality attributes that must be controlled.
Q2: What are the primary methods for removing metal impurities, and how do they compare?
There are several established methods, each with distinct advantages and disadvantages. The choice depends on the specific metal, the intermediate's properties, the scale of the reaction, and cost considerations.
| Method | Underlying Principle | Advantages | Disadvantages | Best Suited For |
| Metal Scavengers | Chelation: Functional groups on a solid support (typically silica or polymer) bind tightly to the metal.[7] | High selectivity, high efficiency (can reach ppb levels), broad solvent compatibility, easy removal by filtration.[8][9] | Higher initial cost compared to carbon, requires screening for optimal scavenger. | Final purification steps where very low metal levels are required; when product loss is a major concern. |
| Activated Carbon | Adsorption: Metal species adsorb onto the porous surface of the carbon.[10] | Low cost, effective for a range of palladium species, can remove color impurities simultaneously.[11][12] | Can be non-selective and adsorb the product, leading to yield loss; batch-to-batch variability.[11] | Bulk metal removal at early stages; cost-sensitive processes. |
| Crystallization | Purging: Impurities are excluded from the crystal lattice of the product. | Potentially highly effective and scalable; integrates purification and isolation into one step. | Metal impurities can sometimes co-crystallize or get trapped in the crystal, concentrating them.[13] | Processes where the intermediate is a stable, highly crystalline solid. |
| Chromatography | Differential Adsorption: Separation based on the differential adsorption of the compound and impurities on a stationary phase. | Can remove a wide range of impurities simultaneously. | Often not cost-effective or practical for large-scale production; can lead to significant product loss.[14][15] | Small-scale lab purification; when other methods fail. |
| Aqueous Extraction | Partitioning: Using aqueous solutions of chelating agents (e.g., EDTA, N-acetylcysteine) to wash the metal out of an organic phase.[14][16] | Inexpensive and straightforward. | Often has limited efficiency, especially for less polar or neutral metal complexes; can introduce aqueous waste streams. | Initial workup to remove bulk, water-soluble metal salts. |
Q3: How do I select the most effective metal scavenger for my specific thienopyridine intermediate?
Selecting the right scavenger is crucial for efficient metal removal and is influenced by the metal's oxidation state and coordination sphere. A screening approach is the most reliable method (see Protocol 1). The functional groups on the scavenger determine its affinity for different metals.[17]
| Scavenger Functional Group | Primary Target Metals | Mechanism Insight |
| Thiol (-SH), Thiourea | Pd, Pt, Ru, Rh, Cu, Ag | Soft Lewis bases that have a very high affinity for soft Lewis acidic metals like Palladium (Pd). Highly effective for many common Pd catalysts.[17][18] |
| Amines (-NH₂, Trisamine) | Pd, Pt, Ru, Rh, Cu | Act as nitrogen-based ligands that can displace other ligands from the metal center, leading to strong binding.[19] |
| Iminodiacetic Acid, EDTA | Cu, Ni, Fe, Cr, Co | Strong chelating agents effective for a broad range of metals, particularly those that prefer harder donor atoms.[17][20] |
| Triaminotetramethyl-guanidine (TMT) | Pd, Hg | A specialized scavenger known for its exceptional and selective affinity for palladium.[18] |
Expert Tip: The speciation of palladium is critical. After a cross-coupling reaction, palladium may exist as Pd(0), Pd(II), or colloidal nanoparticles.[21] Scavengers with different functional groups will have varying effectiveness against these different species. Thiol-based scavengers are often effective for Pd(0), while amine-based scavengers can be better for Pd(II) complexes.
Troubleshooting Guide
This section addresses common problems encountered during metal removal experiments.
Scenario 1: Metal scavenger performance is poor, and residual palladium levels remain high (>50 ppm).
This is a frequent issue that can often be resolved through systematic optimization.
Caption: Troubleshooting high residual palladium.
Detailed Solutions:
-
Re-evaluate Scavenger Choice: The initial scavenger may not have a high affinity for the specific palladium species in your reaction mixture. Perform a screening study with scavengers containing different functional groups (e.g., thiol, amine, thiourea).[15]
-
Optimize Reaction Conditions:
-
Temperature: Increasing the temperature (e.g., from 25°C to 50°C) can enhance the kinetics of scavenging.
-
Time: Scavenging is not always instantaneous. Extend the treatment time from 1-2 hours to 12-24 hours to see if levels decrease.
-
Mixing: Ensure the solid-supported scavenger is well-suspended in the solution to maximize surface contact. Inadequate stirring is a common cause of failure on scale-up.
-
-
Increase Scavenger Equivalents: The amount of scavenger may be insufficient to capture all the metal. Double the weight equivalents of the scavenger and re-run the experiment. High-capacity scavengers can improve efficiency and reduce the amount of material needed.[8]
-
Address Metal Speciation: If you suspect a mix of palladium species, a "cocktail" approach using two different types of scavengers (e.g., SiliaMetS Thiol and SiliaMetS Trisamine) can be highly effective.
Scenario 2: Significant loss of the thienopyridine intermediate is observed during purification.
Yield loss is a critical issue, especially with valuable, late-stage intermediates.
Possible Causes & Solutions:
-
Non-specific Adsorption on Activated Carbon: This is a well-documented issue with charcoal treatments.[11]
-
Solution: Reduce the amount of activated carbon used (e.g., from 10 wt% to 5 wt%). Perform a post-treatment wash of the carbon cake with a fresh portion of solvent to recover adsorbed product. Consider switching to a more selective metal scavenger.
-
-
Adsorption on Silica Scavengers: While less common, highly polar intermediates can sometimes adsorb to the silica backbone of the scavenger.
-
Solution: Ensure you are using a sufficient volume of solvent. After filtering off the scavenger, wash it thoroughly with additional solvent and combine the filtrates. If the problem persists, consider a polymer-based scavenger which may have different non-specific binding properties.[9]
-
-
Co-precipitation during Crystallization: The intermediate may be precipitating along with metal complexes.
-
Solution: Modify the crystallization solvent system or perform a scavenger or carbon treatment before the final crystallization step to remove the bulk of the metal.[13]
-
Experimental Protocols
Protocol 1: Bench-Scale Screening of Metal Scavengers
Objective: To identify the most effective scavenger for removing a target metal impurity from a specific thienopyridine intermediate solution.
Methodology:
-
Preparation: Prepare a stock solution of your crude thienopyridine intermediate in a suitable solvent (e.g., THF, Toluene, EtOAc) at a known concentration. Retain a sample of this starting material for initial metal analysis (ICP-MS or AAS).
-
Array Setup: In separate, identical vials, place a defined amount of the stock solution (e.g., 5 mL).
-
Scavenger Addition: To each vial, add a different metal scavenger (e.g., ISOLUTE Si-Thiol, Si-TMT, Si-Trisamine).[18] Use a consistent weight equivalent for each, typically 5-10 equivalents relative to the initial mass of the metal catalyst used in the reaction.
-
Incubation: Seal the vials and agitate them on a shaker or stir plate at a controlled temperature (start with ambient temperature, ~25°C) for a set period (e.g., 4 hours).
-
Sampling & Analysis:
-
Evaluation: Compare the final ppm levels for each scavenger against the starting material to calculate the percentage of metal removed. The scavenger providing the lowest residual metal level is the lead candidate for optimization and scale-up.
Protocol 2: Palladium Removal Using Activated Carbon
Objective: To reduce bulk palladium content from a process stream using activated carbon treatment.
Methodology:
-
Setup: In a reaction vessel, dissolve the crude thienopyridine intermediate in an appropriate solvent (e.g., THF, Ethyl Acetate).[11]
-
Carbon Selection: Select a high-purity, pharmaceutical-grade activated carbon. The amount typically ranges from 5 to 20 wt% relative to the mass of the intermediate.[10][11]
-
Treatment: Add the activated carbon to the solution. Heat the slurry, typically to 40-60°C, and stir vigorously for 4-18 hours. The optimal time and temperature should be determined experimentally.[11]
-
Filtration:
-
Caution: Palladium on carbon can be pyrophoric. Ensure the filter cake is not allowed to dry completely in the air.
-
Cool the mixture to room temperature. Filter the slurry through a pad of Celite® to ensure all fine carbon particles are removed.[14]
-
Wash the Celite/carbon cake thoroughly with several portions of fresh solvent to maximize product recovery.
-
-
Analysis: Combine the filtrates and concentrate them. Submit a sample for ICP-MS analysis to quantify the remaining palladium.
Caption: From lab-scale screening to scaled-up implementation.
References
-
Apollo Scientific. High-Capacity Metal Scavengers. (apollo-scientific.com) Link
-
SiliCycle Inc. SiliaMetS® Metal Scavengers: an Efficient Tool to Remove. (technologynetworks.com) Link
-
Johnson Matthey. Recognising the Needs of the Pharmaceutical Industry. (matthey.com) Link
-
Biotage. Metal scavengers for organic purification. (biotage.com) Link
-
Alfa Chemistry. Silica-Based Metal Scavengers. (alfa-chemistry.com) Link
-
Shao, D., et al. (2020). Evaluating the Adsorptivity of Organo-Functionalized Silica Nanoparticles Towards Heavy Metals: Quantitative Comparison and Mechanistic Insight. ResearchGate. Link
-
Mori, A., et al. (2015). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development, ACS Publications. Link
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. (osaka-gas.co.jp) Link
-
Arbor Assays. (2017). Palladium Detection for API Purification. (arborassays.com) Link
-
Appleby, K. M., et al. (2022). Rapid SABRE Catalyst Scavenging Using Functionalized Silicas. PMC. Link
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. (researchgate.net) Link
-
Nguyen, T. H. T., et al. (2020). Functionalized silica for heavy metal ions adsorption. ResearchGate. Link
-
Vunnam, S., et al. (2013). Functionalized Nanoporous Silica for the Removal of Heavy Metals from Biological Systems: Adsorption and Application. OHSU. Link
-
Wang, J., et al. (2018). Metal Speciation in Pharmaceutical Process Development: Case Studies and Process/Analytical Challenges for a Palladium-Catalyzed Cross-Coupling Reaction. Organometallics, ACS Publications. Link
-
Leas, D. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. Link
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. Link
-
Biotage. (2023). How to Remove Palladium in three easy steps. (biotage.com) Link
-
Onyx Scientific. (2021). Palladium scavenging: From 1% to within ICH limits. (onyx-scientific.com) Link
-
Reddy, G. S., et al. (2023). Analytical Method Development and Validation for the Estimation of Palladium Content in Tapentadol Hydrochloride by Atomic Absorption Spectrometer. Impactfactor.org. Link
-
BenchChem. Overcoming challenges in the purification of heterocyclic compounds. (benchchem.com) Link
-
CMC Pharma. ICH Q3D Elemental Impurities. (cmcpharmareg.com) Link
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Link
-
Google Patents. (2005). Method of removing palladium - US20050256327A1. (patents.google.com) Link
-
Amazon Filters. Improving Operator Safety in API Catalyst Recovery. (amazonfilters.com) Link
-
Siripragada, M. R. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. Link
-
Çetin, M., et al. (2024). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. PMC. Link
-
Al-Gheethi, A., et al. (2016). Removal of Selected Heavy Metals from Pharmaceutical Effluent by Aloe Vera L. (researchgate.net) Link
-
Al-Ghamdi, A. A., et al. (2023). Progress and challenges in heterocyclic polymers for the removal of heavy metals from wastewater: a review. OAE Publishing. Link
-
Sinhe, A. G., & Khan, N. (2022). A REVIEW ON IMPURITY PROFILING IN DRUG DEVELOPMENT. ijbpas. Link
-
BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds. (benchchem.com) Link
-
ALS Global. Impurity removal. (alsglobal.com) Link
-
3M Purification. (2010). Metal Removal From Fine Chemical Products. Bioprocess Online. Link
-
ElectraMet. Impurity Removal. (electramet.com) Link
-
ResearchGate. (2019). Heavy‐Metal Ions Removal and Iodine Capture by Terpyridine Covalent Organic Frameworks. (researchgate.net) Link
-
Li, Z., et al. (2016). Release of Heavy Metals from the Pyrite Tailings of Huangjiagou Pyrite Mine: Batch Experiments. MDPI. Link
-
Patel, K. D., et al. (2021). A Review on Metal Impurities in Pharmaceuticals. Asian Journal of Pharmaceutical Analysis. Link
-
Kiciński, W., & Dyjak, S. (2020). Transition metal impurities in carbon-based materials: Pitfalls, artifacts and deleterious effects. ResearchGate. Link
Sources
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. industry.pharmaceutical-tech.com [industry.pharmaceutical-tech.com]
- 3. onyxipca.com [onyxipca.com]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. ijbpas.com [ijbpas.com]
- 7. alfachemic.com [alfachemic.com]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arborassays.com [arborassays.com]
- 17. researchgate.net [researchgate.net]
- 18. biotage.com [biotage.com]
- 19. Rapid SABRE Catalyst Scavenging Using Functionalized Silicas - PMC [pmc.ncbi.nlm.nih.gov]
- 20. crimsonpublishers.com [crimsonpublishers.com]
- 21. pubs.acs.org [pubs.acs.org]
Unambiguous Structural Elucidation: 1H NMR Spectrum Interpretation of 5-Chloro-7-methylthieno[3,2-b]pyridine
Introduction: The Analytical Challenge in Heterocyclic Chemistry
5-Chloro-7-methylthieno[3,2-b]pyridine is a highly valued heterocyclic building block, frequently utilized in the synthesis of biologically active molecules, including melanocortin-4 (MC4) receptor antagonists[1] and complex pharmaceutical intermediates[2]. During the synthesis of these bicyclic systems, electrophilic aromatic substitutions or cyclization steps often yield a mixture of regioisomers.
For researchers and drug development professionals, distinguishing 5-chloro-7-methylthieno[3,2-b]pyridine from its primary structural alternative, 7-chloro-5-methylthieno[3,2-b]pyridine , is a critical quality control bottleneck. While
Comparative H NMR Profiling: 5-Chloro-7-methyl vs. 7-Chloro-5-methyl
To objectively evaluate the NMR performance, we must analyze the causality behind the chemical shifts. The thieno[3,2-b]pyridine core consists of an electron-rich thiophene ring fused to an electron-deficient pyridine ring. The aromatic protons are located at positions 2, 3, and 6.
Table 1: H NMR Chemical Shift Comparison (Predicted in CD Cl , 400 MHz)
| Proton/Group | 5-Chloro-7-methylthieno[3,2-b]pyridine | 7-Chloro-5-methylthieno[3,2-b]pyridine | Causality / Electronic Effect |
| H-2 (d) | ~7.75 ppm ( | ~7.78 ppm ( | Deshielded by the adjacent strongly electronegative sulfur atom. Minimal difference between isomers. |
| H-3 (d) | ~7.45 ppm ( | ~7.50 ppm ( | Peri-shielding from the C-7 methyl slightly lowers the chemical shift in the 7-methyl isomer. |
| H-6 (s) | ~7.15 ppm | ~7.25 ppm | Ortho to both Cl and Methyl. Chlorine exerts competing effects (-I withdrawing, +M donating). Shifts are too similar for definitive assignment. |
| CH | ~2.60 ppm (C-7) | ~2.68 ppm (C-5) | The C-5 methyl is adjacent to the highly electronegative pyridine nitrogen, causing slight deshielding. |
Expertise & Experience Insight: Relying solely on 1D
The Definitive Solution: 2D NMR (NOESY & HMBC) Connectivity
To break the 1D NMR ambiguity, we employ 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC)[4].
The Peri-Effect in Bicyclic Systems: In the thieno[3,2-b]pyridine system, the C-7 position and the C-3 position are in a "peri" relationship across the ring fusion. They are spatially proximate (typically < 3.0 Å apart). Consequently, a methyl group at C-7 will exhibit a strong, diagnostic NOE cross-peak with the H-3 proton of the thiophene ring. Conversely, a methyl group at C-5 is spatially isolated from the thiophene protons and will show no such correlation.
Table 2: Key 2D NMR Correlations for Regioisomer Assignment
| Signal | Experiment | 5-Chloro-7-methylthieno[3,2-b]pyridine | 7-Chloro-5-methylthieno[3,2-b]pyridine |
| CH | NOESY | Strong NOE to H-6; Strong NOE to H-3 | Strong NOE to H-6; No NOE to H-3 |
| CH | HMBC | 3-bond correlations to C-6 and C-7a | 3-bond correlation to C-6 only |
| H-6 | HMBC | Correlates to C-5, C-7, C-7a | Correlates to C-5, C-7, C-7a |
Furthermore, HMBC provides a secondary self-validating check. The C-7 methyl protons will show three-bond (
Experimental Methodology: A Self-Validating Protocol
To ensure high-fidelity data, the following protocol details the optimal conditions for acquiring these diagnostic spectra.
Step 1: Sample Preparation
-
Dissolve 5–10 mg of the synthesized product in 0.6 mL of Dichloromethane-d2 (CD
Cl ) containing 0.03% v/v TMS. Transfer to a high-precision 5 mm NMR tube. -
Causality Check: Why CD
Cl ? Unlike CDCl (residual peak at 7.26 ppm) or DMSO-d6 (residual peak at 2.50 ppm), CD Cl (residual peak at 5.32 ppm) ensures absolute baseline clarity in both the methyl (~2.6 ppm) and aromatic (~7.1–7.8 ppm) regions, preventing critical signal overlap.
Step 2: Instrument Setup
-
Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband or cryoprobe. Regulate the probe temperature to 298 K to prevent chemical shift drift.
Step 3: 1D
-
Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire 16–32 scans.
-
Causality Check: A 2.0s delay ensures complete longitudinal relaxation (
) for the small molecule, allowing for accurate integration of the methyl (3H) versus aromatic (1H) signals.
Step 4: 2D NOESY Acquisition
-
Employ a phase-sensitive NOESY sequence (noesygpphpp). Set the mixing time (
) to 400 ms. Acquire with 256 increments. -
Causality Check: Small molecules (MW ~183 g/mol ) tumble rapidly in solution, leading to zero or positive NOE enhancements. A 400 ms mixing time allows sufficient cross-relaxation for the critical peri-interaction (C-7 Methyl to H-3) to build up without introducing artifacts from spin diffusion.
Step 5: 2D HMBC Acquisition
-
Run a gradient-selected HMBC (hmbcgplpndqf) optimized for long-range coupling constants (
Hz).
Logical Workflow for Regioisomer Assignment
Logical workflow for the unambiguous regioisomer assignment of substituted thieno[3,2-b]pyridines.
References
-
BenchChem. "Confirming the Structure of Thieno[3,2-b]pyridine-5-carboxylic acid: A 2D NMR-Based Comparison Guide." BenchChem Analytical Guides.
-
Klemm, L. H., Weakley, T. J. R., & Yoon, M. (1999). "13C-NMR Spectral Data for Substituted Thieno[2,3-b]- and Thieno[3,2-b]pyridines." Heterocyclic Communications, ResearchGate.
-
Astellas Pharma Inc. (2011). "US8044068B2 - Aminopyrrolidine compound." Google Patents.
-
Skerij, R. T. et al. (2017). "AU2017261291C1 - Standard Patent (Preparation of methyl 5-chloro-7-methylthieno[3,2-b]pyridine-3-carboxylate)." WIPO / Google Patents.
Sources
Comparative LC-MS Fragmentation Guide: 5-Chloro-7-methylthieno[3,2-b]pyridine
This guide provides an in-depth technical analysis of the LC-MS fragmentation behavior of 5-Chloro-7-methylthieno[3,2-b]pyridine , designed for researchers requiring precise structural verification and isomer differentiation.
Executive Summary
The structural integrity of thieno[3,2-b]pyridine scaffolds is critical in kinase inhibitor development.[1] In LC-MS/MS (ESI+), 5-Chloro-7-methylthieno[3,2-b]pyridine exhibits a distinct fragmentation signature driven by the "Ortho-Effect" —the proximity of the 5-chloro substituent to the protonated ring nitrogen (N4).
This guide establishes that the dominant loss of HCl (36 Da) is the diagnostic biomarker for the 5-chloro isomer, distinguishing it from its regioisomer (7-chloro), which favors ring cleavage (HCN loss) due to the lack of proximity-assisted elimination.[1]
Chemical Context & Ionization Physics
| Feature | Specification |
| Compound | 5-Chloro-7-methylthieno[3,2-b]pyridine |
| Formula | C₈H₆ClNS |
| Monoisotopic Mass | 182.99 Da |
| Precursor Ion [M+H]⁺ | m/z 184.00 (³⁵Cl) / 186.00 (³⁷Cl) |
| Isotopic Pattern | Characteristic 3:1 ratio (³⁵Cl:³⁷Cl) |
| Ionization Mode | ESI Positive (Protonation occurs at N4) |
Mechanistic Insight: Upon Electrospray Ionization (ESI+), the molecule is protonated at the most basic site: the pyridine nitrogen (N4).[1] This creates a localized positive charge that destabilizes the adjacent C5-Cl bond.
-
5-Chloro Isomer: The H on N4 and the Cl on C5 are in a 1,2-relationship (vicinal). This geometry facilitates a four-membered transition state elimination of HCl.
-
7-Chloro Isomer: The Cl is remote (para-like) from the protonated nitrogen, making HCl elimination kinetically unfavorable.
Fragmentation Pathway Analysis
The fragmentation of 5-Chloro-7-methylthieno[3,2-b]pyridine follows two competing pathways. The HCl Elimination Pathway is the primary diagnostic route.
Pathway A: The Diagnostic "Ortho" Elimination (Dominant) [1]
-
Precursor (m/z 184): Protonated molecule [M+H]⁺.[1]
-
Transition State: The proton on N4 interacts with the chlorine at C5.
-
Product (m/z 148): Neutral loss of HCl (36 Da).[1] The resulting cation is a radical cation or a stabilized thienopyridinium species re-aromatized via hydrogen shift.
-
Observation: This peak is the Base Peak (100%) at medium collision energies (20-30 eV).[1]
-
Pathway B: Skeletal Degradation (Secondary) [1]
-
Product (m/z 157): Loss of HCN (27 Da).[1] This involves the cleavage of the pyridine ring, typical of fused N-heterocycles.
-
Product (m/z 121): Sequential loss of HCN from the m/z 148 fragment.
Comparative Analysis: Target vs. Isomer
Differentiation between the 5-chloro (Target) and 7-chloro (Alternative) isomers is a common challenge in synthesis.
| Feature | 5-Chloro-7-methyl (Target) | 7-Chloro-5-methyl (Isomer) |
| Structure | Cl at C5 (Ortho to N) | Cl at C7 (Para to N) |
| Base Peak (MS2) | m/z 148 [M+H - HCl]⁺ | m/z 157 [M+H - HCN]⁺ or m/z 149 [M+H - Cl][1]• |
| Mechanism | Proximity-assisted HCl elimination. | Ring cleavage (HCN loss) or homolytic Cl cleavage.[1] |
| Diagnostic Ratio | Ratio (148/157) > 5.0 | Ratio (148/157) < 0.5 |
| Low CE Behavior | HCl loss observed even at low eV.[1] | Precursor remains stable; minimal fragmentation. |
Key Takeaway: If your spectrum shows a massive peak at m/z 148 relative to the precursor, you have the 5-Chloro isomer. If the spectrum is dominated by m/z 157 or retains the chlorine pattern in fragments, it is likely the 7-Chloro isomer.
Visualization of Fragmentation Logic
The following diagram illustrates the specific fragmentation pathways for the 5-Chloro isomer, highlighting the diagnostic HCl loss.
Caption: Fragmentation pathway of 5-Chloro-7-methylthieno[3,2-b]pyridine (ESI+). The red path indicates the diagnostic loss of HCl facilitated by the N4-C5 proximity.
Experimental Protocol (Self-Validating)
To replicate these results and validate your compound, follow this standardized LC-MS/MS workflow.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why Formic Acid? Essential to ensure complete protonation of the pyridine nitrogen ([M+H]⁺), which drives the diagnostic fragmentation mechanism.[1]
-
LC-MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Source: ESI Positive (ESI+).
-
Collision Energy (CE) Ramp:
-
10 eV: Confirm Precursor (m/z 184).
-
25 eV: Generate Diagnostic Fragments (Target m/z 148).
-
40 eV: Deep fragmentation (Target m/z 121).[1]
-
Data Validation Checklist
References
-
Porter, Q. N. (1985).[1] Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons. (Foundational text on heterocyclic fragmentation rules, specifically the "ortho-effect" in nitrogen heterocycles).
-
Krajsovszky, G., et al. (2014).[1][2] "Tandem mass spectrometric study of annelation isomers of the novel thieno[3',2':4,5]pyrido[2,3-d]pyridazine ring system." Arkivoc, 2014(5), 158-169.[1][2] (Establishes fragmentation baselines for fused thienopyridine systems).
-
NIST Mass Spectrometry Data Center. "Thieno[3,2-c]pyridine derivatives fragmentation data." NIST Chemistry WebBook. (Reference for general thienopyridine mass spectral behavior).[1]
Sources
Structural Elucidation of Thieno[3,2-b]pyridine Derivatives: An IR Spectroscopy Comparison Guide
Executive Summary
Thieno[3,2-b]pyridine is a highly privileged bicyclic heterocyclic scaffold in medicinal chemistry, forming the structural basis for numerous antiplatelet agents, kinase inhibitors, and antiviral compounds[1]. For drug development professionals, confirming the structural integrity of these synthesized derivatives is a critical quality control step.
This guide provides an objective, data-driven comparison of the Infrared (IR) spectroscopy peaks of thieno[3,2-b]pyridine against its monocyclic alternatives (pyridine and thiophene). By understanding the underlying physical causality of these vibrational modes, researchers can accurately differentiate isomeric forms and validate functional group substitutions.
Mechanistic Foundations of Thieno[3,2-b]pyridine IR Vibrations
The IR spectrum of thieno[3,2-b]pyridine is not merely an additive combination of thiophene and pyridine; it is governed by the extended π-conjugation of the fused ring system[1]. According to Hooke’s Law for molecular vibrations, the absorption wavenumber is directly proportional to the square root of the bond's force constant and inversely proportional to the reduced mass of the atoms involved.
-
Aromatic C-H Stretching (3050–3080 cm⁻¹): The sp² hybridized carbons in the fused rings require higher energy to stretch compared to sp³ aliphatic carbons, pushing these peaks above 3000 cm⁻¹[2].
-
C=N Stretching (1560–1590 cm⁻¹): In isolated pyridine, the C=N stretch is typically found around 1580–1600 cm⁻¹. However, the fusion of the electron-rich thiophene ring to the electron-deficient pyridine ring creates a "push-pull" electronic environment. This delocalizes the π-electrons, slightly reducing the double-bond character (lowering the force constant) and shifting the peak to a lower wavenumber[1].
-
C-S Stretching (700–750 cm⁻¹): Sulfur is a significantly heavier atom (atomic mass 32) than carbon or nitrogen. This high reduced mass drastically lowers the vibrational frequency of the C-S bond, placing it deep in the fingerprint region[2].
Comparative Spectral Analysis
To accurately identify thieno[3,2-b]pyridine, it must be benchmarked against its constituent monocycles. The table below summarizes the quantitative peak shifts caused by ring fusion.
| Functional Group | Thieno[3,2-b]pyridine (cm⁻¹) | Pyridine (cm⁻¹) | Thiophene (cm⁻¹) | Physical Causality |
| Aromatic C-H | 3050 - 3080 | 3030 - 3080 | 3060 - 3100 | sp² hybridized C-H bonds require high energy to stretch. |
| C=N Stretch | 1560 - 1590 | 1580 - 1600 | N/A | Extended conjugation lowers the force constant vs. isolated pyridine. |
| C=C Stretch | 1450 - 1550 | 1430 - 1500 | 1400 - 1530 | Coupled vibrations of the fused bicyclic π-system. |
| C-S Stretch | 700 - 750 | N/A | 710 - 740 | High reduced mass of sulfur drastically lowers vibrational frequency. |
| Out-of-plane C-H | 780 - 820 | 700 - 750 | 830 - 850 | Bending modes are restricted by the rigid fused bicyclic geometry. |
Data synthesized from established spectroscopic databases and thienopyridine literature[3],[2].
Substituent Effects in Drug Discovery
Thieno[3,2-b]pyridines are rarely utilized as bare scaffolds. The addition of functional groups drastically alters the IR landscape:
-
Cyano Groups (-C≡N): Functionalization at the 3- or 7-position (e.g., 3,7-dicarbonitrile derivatives) yields a sharp, distinctive peak at ~2214 cm⁻¹[4]. Because the C≡N bond has an exceptionally high force constant and sits in a region devoid of other organic vibrations, it serves as a highly reliable diagnostic marker[2].
-
Carbonyl Groups (C=O): In thieno[3,2-b]pyridin-2-ones, the amidic carbonyl stretch appears strongly at 1660–1685 cm⁻¹[4]. The lower frequency (compared to a standard aliphatic ketone at 1715 cm⁻¹) is caused by resonance electron donation from the adjacent nitrogen atom, which increases the single-bond character of the C=O group[2].
Self-Validating Experimental Workflow
To ensure trustworthiness in structural elucidation, IR data acquisition must follow a self-validating protocol. Modern laboratories prioritize Attenuated Total Reflectance (ATR-FTIR) over traditional KBr pellets, as ATR prevents the hygroscopic absorption of water that often masks the critical 3000–3500 cm⁻¹ region.
Fig 1: Self-validating IR spectroscopy workflow for thieno[3,2-b]pyridine characterization.
Step-by-Step ATR-FTIR Methodology
-
System Readiness & Background Subtraction: Clean the diamond ATR crystal with anhydrous isopropanol. Acquire a background spectrum (air) to computationally subtract atmospheric H₂O and CO₂. Causality: Diamond is chosen for its high refractive index (~2.4) and chemical inertness, preventing abrasive heterocyclic drug powders from scratching the sensor.
-
Interferometer Validation (Self-Validation Step): Scan a standard 1.5 mil polystyrene reference film. Verify the presence of the 1601 cm⁻¹ and 1028 cm⁻¹ peaks within a ±1 cm⁻¹ tolerance. This confirms the laser calibration of the interferometer is accurate before sample testing.
-
Sample Application: Place 1–2 mg of the directly onto the crystal[3]. Apply consistent pressure using the ATR anvil. Causality: Intimate optical contact is required because the evanescent wave penetrates only 0.5 to 2 micrometers into the sample.
-
Data Acquisition: Collect 32 scans at a 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹. Causality: The signal-to-noise ratio (SNR) scales with the square root of the number of scans; 32 scans provide an optimal balance between rapid acquisition and spectral clarity.
-
Spectral Processing: Apply an ATR correction algorithm. Causality: Because the depth of penetration of the IR beam is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra artificially inflate the intensity of peaks in the fingerprint region (like the C-S stretch). Correction normalizes the spectrum to resemble standard transmission data.
References
-
PubChem Compound Summary for CID 5074765: Thieno(3,2-b)pyridin-7-ol Source: National Institutes of Health (NIH) URL:[Link]
-
Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives Source: Jordan Journal of Chemistry (JJC) URL:[Link]
-
Thienopyridines: Chemistry and Biological Activity Source: Russian Chemical Bulletin (via ResearchGate) URL:[Link]
-
Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions Source: Journal of the Brazilian Chemical Society (via SciELO) URL:[Link]
-
IR Tables: Characteristic IR Absorption Peaks of Functional Groups Source: University of California, Santa Cruz (UCSC) URL:[Link]
Sources
Validating purity of thienopyridine intermediates using elemental analysis
Topic: Validating purity of thienopyridine intermediates using elemental analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Introduction: The Thienopyridine Challenge
Thienopyridines—such as Clopidogrel, Prasugrel, and Ticlopidine —are the backbone of modern antiplatelet therapy. Their synthesis relies on high-purity intermediates (e.g., tetrahydrothieno[3,2-c]pyridine derivatives).[1] However, validating these intermediates presents a unique analytical paradox.
While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it often struggles to answer a fundamental question: “Is the bulk material the correct salt form, hydrate, or solvate?”
This is where Elemental Analysis (EA) —specifically Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) combustion analysis—remains an irreplaceable, albeit misunderstood, tool. This guide objectively compares EA against HPLC and quantitative NMR (qNMR), demonstrating why a multi-modal approach is critical for sulfur-rich thienopyridine scaffolds.
The Comparative Landscape: EA vs. HPLC vs. qNMR
To select the right validation method, one must understand the "blind spots" of each technique.
| Feature | Elemental Analysis (CHNS) | HPLC (UV/Vis) | qNMR ( |
| Primary Utility | Bulk stoichiometry, Salt form confirmation, Solvate detection. | Quantifying specific organic impurities ( | Absolute purity, solvent quantification, structural ID. |
| Thienopyridine Specifics | Critical for verifying Sulfur content and counter-ions (e.g., HCl, Tosylate). | Excellent for separating isomers, but "blind" to inorganic salts/water. | Excellent for organic structure, but requires internal standards. |
| Sample Requirement | Destructive (mg amounts). | Non-destructive (dissolved). | Non-destructive (dissolved). |
| Precision | |||
| Blind Spot | Cannot distinguish between isomers or impurities with similar %C/H/N. | Cannot detect non-chromophoric impurities (e.g., excess inorganic salts). | Overlapping signals can obscure impurities; expensive instrumentation. |
Technical Deep Dive: The Sulfur Interference Mechanism
Thienopyridines contain a thiophene ring, making them sulfur-rich. In standard CHN analysis, sulfur presents a chemical challenge that can skew results if not managed.
The Mechanism of Failure:
-
Combustion: During flash combustion (
C), Sulfur oxidizes to and trace . -
Interference:
has similar adsorption characteristics to and in some older GC separation columns used in EA analyzers. -
Catalyst Poisoning: High sulfur content can rapidly exhaust the reduction column (typically Copper), leading to "breakthrough" where unreduced nitrogen oxides (
) or sulfur oxides distort the Nitrogen signal.
The Solution: Modern EA for thienopyridines requires a Sulfur-Specific Configuration :
-
Oxidation Zone: Use Tungsten Trioxide (
) on the combustion catalyst to ensure complete conversion of Sulfur to . -
Reduction Zone: Use a high-capacity Copper reducing agent to strip excess Oxygen and convert
to . -
Separation: Use a TPD (Temperature Programmed Desorption) column to distinctively separate
, , , and .
Diagram: Optimized CHNS Combustion Flow for Thienopyridines
Caption: Optimized CHNS workflow ensuring Sulfur (
Experimental Protocol: Validating a Prasugrel Intermediate
Objective: Validate the purity of 2-oxo-thienopyridine p-toluenesulfonate (a key Prasugrel intermediate). Challenge: Distinguish the Mono-tosylate salt (Target) from the Free Base or Bis-tosylate impurities.
Step-by-Step Methodology
-
Sample Preparation:
-
Dry the intermediate in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Weigh 2.0 – 3.0 mg of the sample into a tin capsule using a microbalance (precision
mg). Note: Tin is essential for the exothermic "flash" combustion. -
Add 5 mg of Vanadium Pentoxide (
) as a combustion aid if the sample is known to be refractory (hard to burn).
-
-
Instrument Setup (e.g., Elementar vario EL cube or similar):
-
Mode: CHNS.
-
Furnace Temp: 1150°C (Combustion), 850°C (Reduction).
-
Carrier Gas: Helium (flow 230 mL/min).
-
Oxygen Dosing: 90 seconds (ensure excess
for sulfur oxidation).
-
-
Calibration:
-
Run a conditioning blank.
-
Calibrate using Sulfanilamide (C=41.84%, H=4.68%, N=16.27%, S=18.62%). This standard is structurally similar (contains S and N) to thienopyridines.
-
Acceptance Criteria: K-factor deviation
.
-
-
Analysis & Calculation:
-
Run samples in triplicate.
-
Compare "Found" values against "Theoretical" values for the Mono-tosylate salt formula (
- hypothetical example).
-
Comparative Data: The "Salt Form" Trap
The following data simulates a common scenario in thienopyridine development. The sample is the Intermediate X Tosylate Salt.
Scenario: The HPLC shows 99.5% purity, but the reaction yield is higher than expected (
Table 1: HPLC vs. Elemental Analysis Results
| Metric | Theoretical (Mono-Salt) | HPLC Result | EA Result (Found) | Interpretation |
| Purity (Area %) | 100% | 99.5% | N/A | HPLC indicates a pure compound. |
| Carbon % | 52.40% | N/A | 48.10% | FAIL: Significant deviation (-4.3%). |
| Nitrogen % | 4.10% | N/A | 3.80% | FAIL: Lower than expected. |
| Sulfur % | 18.50% | N/A | 21.20% | FAIL: Higher than expected. |
Analysis:
-
Outcome: The sample is not the pure Mono-tosylate; it is a solvate or contains trapped acid. EA prevented a formulation failure.
Decision Matrix: When to Use Which Tool?
Use this logic flow to determine the appropriate validation step for your thienopyridine intermediates.
Caption: Decision workflow prioritizing EA for salt forms and qNMR for troubleshooting mass balance issues.
References
-
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006). Link
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010). Link
-
United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.[4][5] (2018).[6] Link
-
Waibel, R., et al. Trace Analysis of Sulfur in Organic Compounds by Combustion and Coulometric Titration. Analytical Chemistry, 63(21), 2523–2526. Link
-
Sastry, T. U. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.[6] Asian Journal of Chemistry, 25, 7783. (2013).[6][7][8] Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.ubc.ca [chem.ubc.ca]
- 3. ptfarm.pl [ptfarm.pl]
- 4. agilent.com [agilent.com]
- 5. pharmtech.com [pharmtech.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity comparison of thieno[3,2-b]pyridine vs thieno[2,3-b]pyridine analogs
Executive Summary
This technical guide provides a comparative analysis of thieno[3,2-b]pyridine and thieno[2,3-b]pyridine scaffolds, two privileged structures in medicinal chemistry. While structurally isomeric, their biological profiles diverge significantly due to differences in electronic distribution and vector orientation of substituents.
-
Thieno[3,2-b]pyridine analogs are predominantly established as angiogenesis inhibitors , showing high potency against VEGFR-2 and c-Met receptor tyrosine kinases. They also exhibit unique photophysical properties, where regioselective substitution can toggle between antitumor activity and fluorescence.[1]
-
Thieno[2,3-b]pyridine analogs are frequently identified as antiproliferative agents targeting Pim-1 kinase , PI-PLC (phosphoinositide-specific phospholipase C), and eEF2-K . A major challenge with this scaffold is its tendency for strong crystal packing, which limits aqueous solubility—a hurdle often addressed through prodrug strategies.
Structural & Electronic Analysis
The core difference lies in the fusion of the thiophene ring to the pyridine ring, which dictates the electron density at the nitrogen atom and the geometry of the "bay" regions available for receptor binding.
Electronic Distribution
-
Thieno[2,3-b]pyridine: The sulfur atom is positioned at the 1-position relative to the ring fusion, adjacent to the pyridine nitrogen. The lone pair on the sulfur atom can influence the basicity of the pyridine nitrogen through inductive and mesomeric effects.
-
Thieno[3,2-b]pyridine: The sulfur is distal to the pyridine nitrogen. This arrangement often results in a different dipole moment and lipophilicity profile (LogP), affecting membrane permeability and binding pocket fit.
Structural Isomerism Visualization
The following diagram illustrates the core numbering and vector orientation differences between the two scaffolds.
Figure 1: Structural distinction between the two isomers. The position of the sulfur atom relative to the nitrogen dictates target selectivity and physicochemical properties.
Therapeutic Applications & SAR
Thieno[3,2-b]pyridine: Angiogenesis & Dual-Functionality
This scaffold is a "back-pocket" binder in kinase domains.
-
VEGFR-2 & c-Met Inhibition: Derivatives like LCB03-0110 have demonstrated low nanomolar IC50 values.[2] The scaffold fits into the ATP-binding pocket, forming hydrogen bonds with the hinge region.
-
Site-Dependent Modulation: A unique SAR feature is the "switch" function:
-
3-Aryl substitution: Maximizes antitumor activity (cytotoxicity).
-
2-Aryl substitution: Maximizes fluorescence (quantum yields up to 0.99), making them useful as theranostic agents (combined therapy and imaging).
-
Thieno[2,3-b]pyridine: Proliferation & Solubility Challenges
This scaffold is often explored for targets involved in cell cycle regulation.
-
Pim-1 Kinase: 5-bromo-thieno[2,3-b]pyridine derivatives show moderate inhibition (IC50 ~12 µM). The bromine at position 5 is critical for hydrophobic interaction within the ATP active site.
-
LHRH Receptor Antagonism: Compound 33c is a subnanomolar antagonist.[3] SAR studies indicate that a hydroxyalkylamido moiety on the 2-phenyl ring mimics an alkylureido group, essential for binding.
-
Solubility: These analogs suffer from low water solubility due to extensive planarity and
-stacking.[4] Introduction of "prodrug-like" ester/carbonate moieties disrupts crystal packing, significantly improving bioavailability and antiproliferative activity against TNBC (Triple-Negative Breast Cancer) cell lines.
Comparative Data Analysis
The table below contrasts the potency of representative analogs against their primary targets.
| Scaffold | Compound ID | Target | IC50 / Potency | Biological Outcome | Ref |
| Thieno[3,2-b] | LCB03-0110 | VEGFR-2 | < 5 nM | Angiogenesis inhibition, tumor regression | [1] |
| Thieno[3,2-b] | Compound 2e | MDA-MB-231 | High Potency | G0/G1 arrest in TNBC cells | [2] |
| Thieno[2,3-b] | Compound 5b | Pim-1 Kinase | 12.71 µM | Moderate kinase inhibition | [3] |
| Thieno[2,3-b] | Compound 33c | LHRH Receptor | < 1 nM | Suppression of plasma LH levels | [4] |
| Thieno[2,3-b] | Compound 34 | eEF2-K | 170 nM | Elongation factor inhibition | [5] |
Signaling Pathway Impact
The following diagram maps how these two scaffolds intercept different oncogenic pathways.
Figure 2: Differential pathway targeting. Thieno[3,2-b] analogs primarily target receptor tyrosine kinases (VEGFR/c-Met), while Thieno[2,3-b] analogs target intracellular serine/threonine kinases (Pim-1, eEF2-K).
Experimental Protocols
Synthesis: Thieno[3,2-b]pyridine (Suzuki-Miyaura Approach)
This protocol describes the C-C coupling to install aryl groups at the 3-position, critical for antitumor activity.[5]
-
Reagents: Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 eq), Arylboronic acid (1.2 eq), PdCl2(dppf) (0.04 eq), K2CO3 (3 eq).
-
Solvent System: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Degas the solvent mixture with argon for 15 minutes.
-
Add reactants and catalyst to a sealed tube.
-
Heat at 90°C for 4-6 hours (monitor by TLC).
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Ether/Petroleum Ether gradient).
-
-
Validation: 1H NMR should show the disappearance of the thiophene proton and appearance of aryl signals.
Biological Assay: Pim-1 Kinase Inhibition (Thieno[2,3-b]pyridine)
A standard radiometric or fluorescence-based assay to determine IC50.
-
Preparation: Prepare 50 µM stock solutions of test compounds in DMSO.
-
Enzyme Mix: Recombinant human Pim-1 kinase (0.2 ng/µL) in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Substrate: S6 kinase substrate peptide.
-
Reaction:
-
Incubate compound + enzyme for 10 mins at RT.
-
Initiate reaction with 10 µM ATP (and [γ-33P]ATP if radiometric).
-
Incubate at 30°C for 30 minutes.
-
-
Termination: Stop reaction with phosphoric acid (radiometric) or EDTA (fluorescence).
-
Analysis: Measure incorporated phosphate. Calculate % inhibition relative to DMSO control (0%) and Staurosporine (100%).
References
-
Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling. Experimental Dermatology. Link
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules. Link
-
Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Design, synthesis, and structure-activity relationships of thieno[2,3-b]pyridin-4-one derivatives as a novel class of potent, orally active, non-peptide luteinizing hormone-releasing hormone receptor antagonists. Journal of Medicinal Chemistry. Link
-
Inhibition of eEF2-K by thieno[2,3-b]pyridine analogues. Bioorganic & Medicinal Chemistry Letters. Link
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. Link
-
Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-one. Organic & Biomolecular Chemistry. Link
Sources
- 1. Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-activity relationships of thieno[2,3-b]pyridin-4-one derivatives as a novel class of potent, orally active, non-peptide luteinizing hormone-releasing hormone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
